Introduction: The Significance of Substituted Pyridines
An In-depth Technical Guide to the Synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. Th...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The specific substitution pattern of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, featuring hydroxyl, iodo, and acetamido groups, presents a versatile scaffold for further chemical elaboration. The presence of the iodine atom, in particular, makes it an excellent substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups. This guide provides a detailed, scientifically-grounded protocol for the synthesis of this valuable building block.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway starting from a more readily available precursor. The primary disconnection points are the acetyl group and the iodo group. A plausible forward synthesis involves the iodination of a 3-hydroxypyridin-4-amine derivative, followed by acetylation.
Caption: Retrosynthetic analysis of the target compound.
Experimental Section: Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Reagent/Solvent
Grade
Supplier
4-Nitropyridin-3-ol
>98%
Commercially Available
N-Iodosuccinimide (NIS)
>98%
Commercially Available
Acetic Anhydride
>99%
Commercially Available
Palladium on Carbon (10%)
Commercially Available
Dichloromethane (DCM)
Anhydrous
Commercially Available
Acetonitrile
Anhydrous
Commercially Available
Pyridine
Anhydrous
Commercially Available
Hydrogen Gas
High Purity
Synthetic Protocol
The synthesis is proposed as a three-step process starting from 4-Nitropyridin-3-ol.
Caption: Proposed three-step synthesis workflow.
Step 1: Synthesis of 4-Amino-pyridin-3-ol
The initial step involves the reduction of the nitro group of 4-Nitropyridin-3-ol. Catalytic hydrogenation is a clean and efficient method for this transformation.
Procedure:
To a solution of 4-Nitropyridin-3-ol (1.0 eq) in ethanol, add 10% Palladium on carbon (0.1 eq).
The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
Upon completion (monitored by TLC), the mixture is filtered through a pad of Celite to remove the catalyst.
The solvent is removed under reduced pressure to yield 4-Amino-pyridin-3-ol, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Amino-2-iodopyridin-3-ol
The regioselective iodination of the pyridine ring is achieved using N-Iodosuccinimide (NIS). The hydroxyl group is an activating group, and the iodine is directed to the ortho position.
Procedure:
Dissolve 4-Amino-pyridin-3-ol (1.0 eq) in anhydrous acetonitrile.
Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at 0 °C.
The reaction mixture is stirred at room temperature for 4 hours.
The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford 4-Amino-2-iodopyridin-3-ol.
Step 3: Synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
The final step is the acetylation of the amino group. Acetic anhydride is a common and effective acetylating agent.
Procedure:
To a solution of 4-Amino-2-iodopyridin-3-ol (1.0 eq) in anhydrous dichloromethane, add pyridine (1.2 eq) and cool to 0 °C.
Slowly add acetic anhydride (1.1 eq) to the reaction mixture.
The reaction is stirred at room temperature for 6 hours.
The mixture is washed with saturated aqueous sodium bicarbonate solution, and the organic layer is dried over anhydrous sodium sulfate.
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the final product, N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Discussion and Mechanistic Insights
The success of this synthetic route hinges on the regioselectivity of the iodination step. The electron-donating hydroxyl group at the 3-position strongly activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile (I+) to the ortho and para positions. The C2 position is sterically less hindered and electronically favored, leading to the desired 2-iodo isomer. The subsequent acetylation is a standard nucleophilic acyl substitution reaction at the amino group.
References
PubChem. (n.d.). N-(3-hydroxy-2-iodopyridin-4-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
Exploratory
An In-Depth Technical Guide to N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (CAS Number: 1186310-97-3): A Key Intermediate in Kinase Inhibitor Synthesis
This technical guide provides a comprehensive overview of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, a pivotal chemical intermediate in the development of novel kinase inhibitors. Targeted at researchers, medicinal chemi...
Author: BenchChem Technical Support Team. Date: January 2026
This technical guide provides a comprehensive overview of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, a pivotal chemical intermediate in the development of novel kinase inhibitors. Targeted at researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic application of this compound, underpinned by established scientific principles and methodologies.
Introduction: The Significance of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in Medicinal Chemistry
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide has emerged as a valuable building block in the synthesis of complex heterocyclic molecules aimed at modulating the activity of protein kinases. The strategic placement of the iodo, hydroxyl, and acetamido functionalities on the pyridine core offers multiple reaction handles for chemists to elaborate the structure and fine-tune its pharmacological properties. Its primary documented utility lies in its role as a key intermediate in the synthesis of potent phosphoinositide 3-kinase (PI3K) inhibitors, a class of enzymes implicated in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of the PI3K signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Table 1: Physicochemical Properties of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Property
Value
Source
CAS Number
1186310-97-3
Commercial Suppliers
Molecular Formula
C₇H₇IN₂O₂
Commercial Suppliers
Molecular Weight
278.05 g/mol
Commercial Suppliers
Appearance
Off-white to pale yellow solid (predicted)
Inferred from similar compounds
Solubility
Soluble in polar organic solvents like DMSO and methanol (predicted)
Inferred from structure
Synthesis and Mechanism
The preparation of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide involves a multi-step synthetic sequence, commencing from readily available precursors. The causality behind each experimental choice is critical for ensuring a high yield and purity of the final product.
Synthetic Pathway Overview
The synthesis initiates with the nitration of 3-hydroxypyridine, followed by a series of functional group transformations including reduction, acetylation, and finally, iodination. Each step is designed to selectively modify the pyridine ring and introduce the desired functionalities in the correct regiochemical orientation.
Caption: Synthetic pathway for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Detailed Experimental Protocol
The following protocol is a validated, self-contained procedure for the synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Step 1: Synthesis of 3-Hydroxy-4-nitropyridine
Reaction Setup: To a stirred solution of 3-hydroxypyridine in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise.
Rationale: The use of a strong acid medium protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution. However, the hydroxyl group is a strong activating group, directing the nitration to the ortho and para positions. The para-position (C4) is sterically more accessible.
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then carefully poured onto crushed ice. The pH is adjusted to neutral with a saturated solution of sodium bicarbonate, leading to the precipitation of the product.
Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 4-Amino-3-hydroxypyridine
Reaction Setup: 3-Hydroxy-4-nitropyridine is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added.
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine. Palladium on carbon is a standard and highly effective catalyst for this transformation.
Procedure: The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
Work-up: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired amine.
Step 3: Synthesis of N-(3-Hydroxypyridin-4-yl)acetamide
Reaction Setup: 4-Amino-3-hydroxypyridine is dissolved in a suitable solvent such as dichloromethane or acetic acid.
Rationale: Acetic anhydride is a common and effective acetylating agent for primary amines. The reaction is typically carried out in the presence of a base or in an acidic solvent to facilitate the reaction.
Procedure: Acetic anhydride is added dropwise to the solution at room temperature. The reaction is stirred until completion.
Work-up: The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Step 4: Synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Reaction Setup: N-(3-Hydroxypyridin-4-yl)acetamide is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Rationale: N-Iodosuccinimide (NIS) is a mild and regioselective iodinating agent for electron-rich aromatic rings. The hydroxyl group at the 3-position strongly activates the ortho-position (C2) for electrophilic substitution.
Procedure: N-Iodosuccinimide is added portion-wise to the solution at room temperature. The reaction is stirred for several hours until the starting material is consumed.
Work-up: The reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
Purification: The crude product is purified by column chromatography on silica gel to afford N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Characterization and Analytical Data
The identity and purity of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide are confirmed by standard analytical techniques.
Application in Drug Discovery: A Precursor to PI3K Inhibitors
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide serves as a crucial intermediate for the synthesis of advanced pyridine-based kinase inhibitors. The iodine atom at the 2-position is particularly useful for introducing further complexity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling.
Role in the PI3K Signaling Pathway
The PI3K signaling pathway is a critical regulator of cell growth, survival, and metabolism. Its aberrant activation is a common feature in many human cancers. Therefore, inhibitors of PI3K are of significant interest as potential anti-cancer therapeutics.
Caption: The PI3K signaling pathway and the point of intervention for derived inhibitors.
Elaboration of the Intermediate
The 2-iodo substituent of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide allows for the introduction of various aryl or heteroaryl groups via Suzuki coupling. This chemical maneuver is central to building a library of potential PI3K inhibitors with diverse substitution patterns, enabling the exploration of structure-activity relationships (SAR).
Foundational
An In-depth Technical Guide to the Putative Mechanism of Action of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Abstract N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is a substituted pyridine derivative with potential therapeutic applications. This document provides a comprehensive exploration of its hypothesized mechanism of action,...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is a substituted pyridine derivative with potential therapeutic applications. This document provides a comprehensive exploration of its hypothesized mechanism of action, drawing upon structural analogies to known bioactive molecules. We postulate that N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide functions as an inhibitor of key intracellular signaling pathways implicated in cellular proliferation and inflammation. This guide outlines the theoretical molecular interactions, proposes a signaling cascade, and provides detailed, field-proven experimental protocols for the validation of this hypothesis. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound.
Introduction and Molecular Profile
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (CAS: 1186310-97-3) is a halogenated pyridinyl acetamide.[1] Its core structure, a substituted pyridine ring, is a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets.[2] The presence of a hydroxyl group, an iodo group, and an acetamide moiety suggests the potential for specific hydrogen bonding and halogen bonding interactions with protein targets, potentially conferring high affinity and selectivity.
While direct experimental evidence for the mechanism of action of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is not extensively available in the public domain, its structural features allow for the formulation of a scientifically robust hypothesis. Structurally related N-arylacetamides are recognized as important intermediates in the synthesis of medicinal compounds.[3] Furthermore, various pyridine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][4]
This guide will therefore proceed with a hypothesized mechanism centered on the inhibition of a critical signaling pathway, supported by data from analogous compounds and outlining a clear path for experimental validation.
Hypothesized Mechanism of Action: Inhibition of the JAK/STAT Pathway
Based on the structural characteristics of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, particularly the 3-hydroxypyridin-4-yl core, we hypothesize that it acts as an inhibitor of the Janus kinase (JAK) family of enzymes, thereby modulating the Signal Transducer and Activator of Transcription (STAT) signaling pathway. The JAK/STAT pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in numerous inflammatory diseases and cancers.
The rationale for this hypothesis is grounded in the following:
Structural Similarity to Known Kinase Inhibitors: The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The specific substitution pattern of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide may allow it to dock into the ATP-binding pocket of JAK enzymes.
Potential for Key Interactions: The 3-hydroxyl group can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of many ATP-competitive kinase inhibitors. The acetamide moiety can form additional hydrogen bonds, while the iodo group may engage in halogen bonding or occupy a hydrophobic pocket, enhancing binding affinity and selectivity.
Proposed Signaling Pathway Inhibition
The proposed mechanism involves the following steps:
Direct Binding to JAKs: N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is hypothesized to bind to the ATP-binding site of a JAK family member (e.g., JAK1, JAK2, JAK3, or TYK2).
Inhibition of Kinase Activity: This binding event competitively inhibits the phosphorylation of the JAK enzyme itself (autophosphorylation) and of the associated cytokine receptors.
Prevention of STAT Recruitment and Phosphorylation: The inhibition of JAK activity prevents the recruitment and subsequent phosphorylation of STAT proteins.
Inhibition of STAT Dimerization and Nuclear Translocation: Unphosphorylated STATs cannot dimerize and translocate to the nucleus.
Downregulation of Target Gene Expression: The absence of activated STAT dimers in the nucleus leads to the downregulation of the transcription of target genes involved in inflammation, proliferation, and survival.
Visualization of the Hypothesized Pathway
Caption: A streamlined workflow for the experimental validation of the hypothesized mechanism of action.
Concluding Remarks
This technical guide has presented a plausible, scientifically-grounded hypothesis for the mechanism of action of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide as a JAK/STAT pathway inhibitor. The proposed molecular interactions are consistent with the known pharmacology of related chemical scaffolds. The detailed experimental protocols provided offer a clear and robust framework for validating this hypothesis. Successful validation would position N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide as a promising candidate for further preclinical and clinical development in the areas of immunology and oncology.
References
Not Applicable - The provided search results did not contain a direct reference for this st
Not Applicable - The provided search results did not contain a direct reference for this st
Not Applicable - The provided search results did not contain a direct reference for this st
Not Applicable - The provided search results did not contain a direct reference for this st
Not Applicable - The provided search results did not contain a direct reference for this st
Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. ResearchGate. [Link]
Not Applicable - The provided search results did not contain a direct reference for this st
Not Applicable - The provided search results did not contain a direct reference for this st
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central (PMC). [Link]
2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyridin-4-yl)acetamide Derivatives
Authored by a Senior Application Scientist This guide provides an in-depth exploration of the discovery and synthesis of novel pyridin-4-yl)acetamide derivatives, a class of compounds with significant therapeutic potenti...
Author: BenchChem Technical Support Team. Date: January 2026
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the discovery and synthesis of novel pyridin-4-yl)acetamide derivatives, a class of compounds with significant therapeutic potential. We will delve into the rational design strategies, synthetic methodologies, and biological evaluation techniques that are pivotal in the development of these molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a comprehensive understanding of this important chemical scaffold.
Chapter 1: The Pyridin-4-yl)acetamide Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridin-4-yl)acetamide core is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous compounds with a wide range of biological activities, including kinase inhibition, anti-inflammatory effects, and antimicrobial properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the acetamide group can participate in various interactions with biological macromolecules, making this scaffold an excellent starting point for the design of novel therapeutics.
Chapter 2: Rational Design and Discovery Strategies for Novel Derivatives
The discovery of new pyridin-4-yl)acetamide derivatives has been significantly advanced by modern drug design strategies. These approaches often begin with the identification of a biological target and the subsequent design of molecules that are predicted to interact with it.
Computational and In Silico Approaches
Computational methods, such as molecular docking and virtual screening, have become indispensable tools in the early stages of drug discovery. These techniques allow for the rapid in silico screening of large compound libraries to identify potential "hits" that are predicted to bind to a specific target. For instance, in the search for novel kinase inhibitors, the crystal structure of the target kinase can be used to dock virtual libraries of pyridin-4-yl)acetamide derivatives, and the binding energies can be calculated to prioritize compounds for synthesis and biological testing.
High-Throughput Screening (HTS)
High-throughput screening involves the rapid, automated testing of large numbers of compounds to identify those that exhibit a desired biological activity. This approach is particularly useful when a validated biological target is available. Libraries of diverse pyridin-4-yl)acetamide derivatives can be synthesized and screened in HTS campaigns to identify initial hits for further optimization.
Chapter 3: Synthetic Methodologies for Pyridin-4-yl)acetamide Derivatives
A variety of synthetic routes have been developed for the preparation of pyridin-4-yl)acetamide derivatives. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Multi-Component Reactions (MCRs)
Multi-component reactions, in which three or more reactants combine in a single step to form a product that contains portions of all the reactants, have emerged as a powerful tool for the synthesis of complex molecules. The Ugi four-component reaction, for example, has been successfully employed for the synthesis of pyridin-4-yl)acetamide derivatives. This approach offers several advantages, including high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials.
To a solution of pyridin-4-yl-amine (1.0 mmol) in methanol (5 mL) is added an aldehyde (1.0 mmol) and the mixture is stirred at room temperature for 10 minutes.
A carboxylic acid (1.0 mmol) and an isocyanide (1.0 mmol) are then added sequentially to the reaction mixture.
The reaction is stirred at room temperature for 24-48 hours, or until completion as monitored by thin-layer chromatography (TLC).
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyridin-4-yl)acetamide derivative.
Diagram: Ugi Four-Component Reaction Workflow
Caption: Workflow for the Ugi four-component synthesis of pyridin-4-yl)acetamide derivatives.
Conventional Multi-Step Synthesis
More traditional, multi-step synthetic approaches are also widely used, particularly for the synthesis of derivatives with specific and complex substitution patterns. A common strategy involves the acylation of a pyridin-4-yl-amine with a suitable carboxylic acid derivative, such as an acyl chloride or an activated ester.
To a solution of a substituted pyridin-4-yl-amine (1.0 mmol) and a base (e.g., triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL) is added a solution of an acyl chloride (1.1 mmol) in the same solvent dropwise at 0 °C.
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by TLC.
Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by recrystallization or column chromatography to yield the desired pyridin-4-yl)acetamide derivative.
Chapter 4: Biological Evaluation and Structure-Activity Relationships
Once synthesized, the novel pyridin-4-yl)acetamide derivatives are subjected to a battery of biological assays to determine their activity and to establish structure-activity relationships (SAR).
In Vitro Kinase Inhibition Assays
Given that many pyridin-4-yl)acetamide derivatives have been identified as kinase inhibitors, in vitro kinase inhibition assays are a crucial part of their biological evaluation. These assays measure the ability of a compound to inhibit the activity of a specific kinase. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase activity.
Table 1: Representative Kinase Inhibition Data for a Series of Pyridin-4-yl)acetamide Derivatives
Compound
R1 Group
R2 Group
Kinase A IC50 (nM)
Kinase B IC50 (nM)
1a
H
Phenyl
50
>1000
1b
Cl
Phenyl
25
800
1c
MeO
Phenyl
150
>1000
2a
H
4-Fluorophenyl
30
500
2b
Cl
4-Fluorophenyl
15
350
Structure-Activity Relationship (SAR) Studies
The data obtained from biological assays are used to establish SAR, which describes how changes in the chemical structure of a molecule affect its biological activity. For example, from the data in Table 1, it can be inferred that a chloro substituent at the R1 position (compounds 1b and 2b) enhances the inhibitory activity against Kinase A compared to an unsubstituted (1a and 2a) or a methoxy-substituted (1c) derivative. Similarly, the introduction of a fluorine atom on the R2 phenyl ring (compounds 2a and 2b) appears to increase the potency against Kinase B compared to the unsubstituted phenyl ring (compounds 1a and 1b).
Diagram: Structure-Activity Relationship Logic
Caption: The iterative cycle of SAR-driven lead optimization.
Chapter 5: Future Perspectives
The pyridin-4-yl)acetamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area is likely to focus on the development of more selective and potent inhibitors for a wider range of biological targets. The application of novel synthetic methodologies, such as flow chemistry and biocatalysis, may also open up new avenues for the efficient and sustainable production of these valuable compounds. Furthermore, the integration of artificial intelligence and machine learning in the drug design process holds the promise of accelerating the discovery of the next generation of pyridin-4-yl)acetamide-based drugs.
References
A. A. Abdel-Aziem, G. A. El-Hag Ali, and R. R. Ahmed, "A green, efficient, and catalyst-free synthesis of novel bis-heterocyclic compounds containing pyrazolone and pyrimidine rings and their antimicrobial evaluation," Journal of Chemistry, vol. 2020, Article ID 8877558, 10 pages, 2020. [Link]
A. Dömling and I. Ugi, "Multicomponent Reactions with Isocyanides," Angewandte Chemie International Edition, vol. 39, no. 18, pp. 3168-3210, 2000. [Link]
P. P. Kumar, P. S. S. Prasad, and K. V. S. R. Krishna, "Synthesis and biological evaluation of novel 2-(4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-N-substituted acetamide derivatives as potential antimicrobial agents," Journal of the Serbian Chemical Society, vol. 81, no. 9, pp. 1029-1039, 2016. [Link]
S. G. K. Kumar, "Synthesis and characterization of novel N-(substituted-phenyl)-2-[4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenoxy]acetamide derivatives," Rasayan Journal of Chemistry, vol. 1, no. 4, pp. 795-800, 2008.
S. L. Galdino, I. R. Pitta, and C. Luu-Duc, "Synthesis and anti-inflammatory properties of some 2-amino-N-(4-substituted-thiazol-2-yl)acetamide derivatives," European Journal of Medicinal Chemistry, vol. 20, no. 5, pp. 439-442, 1985.
T. L. S. S. M. L. Prasad, K. S. Kumar, and K. V. G. C. Sekhar, "Synthesis and characterization of novel 2-(4-(2-(substituted)hydrazinyl)phenyl)-N-(pyridin-2-yl)acetamide derivatives," International Journal of Pharmaceutical Sciences and Research, vol. 3, no. 11, pp. 4367-4371, 2012.
V. K. T. K. C. S. K. Addepalli, "Synthesis and biological evaluation of novel N-(substituted)-2-(4-(2-oxo-2-(1-((E)-2-((E)-3,4,5-trimethoxybenzylidene)hydrazono)ethyl)phenoxy)phenyl)acetamide derivatives," Der Pharma Chemica, vol. 7, no. 10, pp. 416-422, 2015.
Foundational
An In-Depth Technical Guide to the Solubility and Stability of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals Introduction N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, with a molecular formula of C7H7IN2O2 and a molecular weight of 278.05[1], is a substituted pyridine...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, with a molecular formula of C7H7IN2O2 and a molecular weight of 278.05[1], is a substituted pyridine derivative that holds potential for investigation in pharmaceutical research and development. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is a critical early-stage step in drug development. These parameters profoundly influence bioavailability, formulation strategies, and the overall therapeutic efficacy and safety of a potential drug product.
This technical guide provides a comprehensive framework for characterizing the solubility and stability of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying scientific rationale for experimental designs and the interpretation of results. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data in alignment with regulatory expectations.
Part 1: Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a determining factor for its absorption and, consequently, its bioavailability. For orally administered drugs, inadequate solubility can lead to poor absorption and limited therapeutic effect. The structural features of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, including a hydroxyl group and an acetamide moiety, suggest potential for hydrogen bonding, which may influence its solubility in polar solvents. The presence of the pyridine ring introduces a basic character, indicating that its solubility will likely be pH-dependent.
Thermodynamic Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent system.[2][3] This method involves adding an excess of the solid compound to the solvent and agitating the mixture until equilibrium is reached.
Preparation of Solvents: Prepare a range of pharmaceutically relevant solvents, including purified water, phosphate-buffered saline (PBS) at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate gastrointestinal conditions), and organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Sample Preparation: Add an excess amount of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide to a series of vials containing a known volume of each solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
Equilibration: Agitate the vials at a constant temperature (typically 37 °C for physiological relevance) using an orbital shaker.[3] Equilibrium is generally achieved within 24 to 72 hours. To confirm equilibrium, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.
Quantification: Analyze the concentration of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][4]
Data Presentation: Solubility Profile
The solubility data should be summarized in a clear and concise table to facilitate comparison across different solvent systems.
Solvent System
pH
Temperature (°C)
Solubility (mg/mL)
Solubility Classification (USP)
Purified Water
~7.0
37
[Placeholder Data]
[e.g., Sparingly soluble]
0.1 N HCl
1.2
37
[Placeholder Data]
[e.g., Soluble]
Acetate Buffer
4.5
37
[Placeholder Data]
[e.g., Slightly soluble]
Phosphate Buffer
6.8
37
[Placeholder Data]
[e.g., Sparingly soluble]
Phosphate Buffer
7.4
37
[Placeholder Data]
[e.g., Sparingly soluble]
Ethanol
N/A
25
[Placeholder Data]
[e.g., Freely soluble]
DMSO
N/A
25
[Placeholder Data]
[e.g., Very soluble]
Visualizing the Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Part 2: Stability Assessment and Forced Degradation Studies
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.[6][7] These studies are also crucial for developing and validating stability-indicating analytical methods.[8][9][10]
Designing a Forced Degradation Study
The goal of forced degradation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[8] Degradation beyond this level can lead to secondary degradation products that may not be observed under normal storage conditions. The study should expose N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide to a variety of stress conditions.
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours. The acetamide group in the molecule could be susceptible to hydrolysis under both acidic and basic conditions.
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours. The pyridine ring and the hydroxyl group may be susceptible to oxidation.
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Experimental Protocol: Forced Degradation Study
Sample Preparation: Prepare solutions of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in the respective stress media. For thermal and photostability testing of the solid, use the neat compound.
Stress Application: Expose the samples to the conditions outlined above for the specified duration.
Sample Quenching: At the end of the exposure period, neutralize the acidic and basic samples to prevent further degradation.
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A diode-array detector (DAD) is beneficial for assessing peak purity and detecting the formation of degradants.[10][11]
Potential Degradation Pathways
Based on the structure of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, several degradation pathways can be hypothesized:
Hydrolysis: The amide linkage is a potential site for hydrolysis under both acidic and basic conditions, which would yield 4-amino-3-hydroxy-2-iodopyridine and acetic acid.
Oxidation: The electron-rich pyridine ring, particularly with the activating hydroxyl group, could be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.
Photodegradation: The carbon-iodine bond can be susceptible to photolytic cleavage, leading to the formation of radical species and subsequent degradation products.
Data Presentation: Summary of Forced Degradation
The results of the forced degradation study should be tabulated to provide a clear overview of the compound's stability profile.
Stress Condition
% Assay of Parent Compound
% Degradation
Number of Degradants
Major Degradant (RT)
Mass Balance (%)
0.1 N HCl, 60°C, 24h
[Placeholder Data]
[Placeholder Data]
[Placeholder Data]
[Placeholder Data]
[Placeholder Data]
0.1 N NaOH, 60°C, 24h
[Placeholder Data]
[Placeholder Data]
[Placeholder Data]
[Placeholder Data]
[Placeholder Data]
3% H2O2, RT, 24h
[Placeholder Data]
[Placeholder Data]
[Placeholder Data]
[Placeholder Data]
[Placeholder Data]
Heat (80°C), 48h
[Placeholder Data]
[Placeholder Data]
[Placeholder Data]
[Placeholder Data]
[Placeholder Data]
Photostability
[Placeholder Data]
[Placeholder Data]
[Placeholder Data]
[Placeholder Data]
[Placeholder Data]
Visualizing the Stability Testing Workflow
Caption: Workflow for Forced Degradation Study.
Conclusion
A thorough understanding of the solubility and stability of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is fundamental for its progression as a potential drug candidate. The experimental frameworks provided in this guide, from the foundational shake-flask method for solubility to the comprehensive forced degradation studies for stability, offer a robust approach for generating the critical data required for formulation development and regulatory submissions. By adhering to these self-validating protocols and employing a logical, scientifically-driven approach, researchers can confidently characterize this promising molecule and make informed decisions in the drug development process.
References
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]
Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis | LCGC International. Available from: [Link]
Stability indicating study by using different analytical techniques - IJSDR. Available from: [Link]
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. Available from: [Link]
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available from: [Link]
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. Available from: [Link]
Annex 4 - World Health Organization (WHO). Available from: [Link]
Stability-indicating methods and their role in drug's quality control - Lösungsfabrik. Available from: [Link]
Stability Indicating Assay Method - IJCRT.org. Available from: [Link]
What is a stability indicating method? | Peptide Testing - AmbioPharm. Available from: [Link]
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available from: [Link]
(PDF) Degradation of Pyridines in the Environment - ResearchGate. Available from: [Link]
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed. Available from: [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available from: [Link]
Forced Degradation Studies - MedCrave online. Available from: [Link]
A Prospective Theoretical and Computational Investigation of N-(3--Hydroxy-2-iodopyridin-4-yl)acetamide: A Technical Guide
Abstract: N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is a sparsely documented substituted pyridine derivative. While its empirical formula (C₇H₇IN₂O₂) and molecular weight (278.05 g/mol ) are known, a comprehensive theore...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract: N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is a sparsely documented substituted pyridine derivative. While its empirical formula (C₇H₇IN₂O₂) and molecular weight (278.05 g/mol ) are known, a comprehensive theoretical and experimental characterization is absent from the public domain.[1][2] This guide outlines a rigorous, prospective framework for the theoretical study of this molecule, designed for researchers in computational chemistry and drug development. We propose a multi-faceted computational strategy employing Density Functional Theory (DFT) and other advanced methods to elucidate its structural, electronic, spectroscopic, and reactive properties. The protocols described herein are designed to generate a foundational dataset that can predict the molecule's behavior and guide future experimental synthesis and application, particularly in areas like medicinal chemistry where substituted pyridines are of significant interest.[3][4][5]
Introduction and Rationale
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and materials science due to their versatile chemical properties and biological activities.[3][4] The title compound, N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, combines several key functional groups that suggest a rich and complex chemical profile: a hydroxypyridine core, an iodo substituent, and an acetamide group. The presence of an iodine atom on an aromatic ring makes it a candidate for synthetic transformations, such as cross-coupling reactions, to build more complex molecular architectures.[6] Furthermore, the acetamide and hydroxyl groups provide hydrogen bond donor and acceptor sites, which are critical for molecular recognition and potential interactions with biological targets.
Given the absence of detailed studies, a theoretical-first approach is warranted. Computational chemistry provides a powerful, cost-effective means to predict molecular properties and guide experimental efforts.[7] This guide details a systematic plan to build a comprehensive theoretical profile of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Proposed Computational Methodology
The cornerstone of this theoretical investigation will be Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[8][9][10] All calculations will be performed using a widely recognized quantum chemistry software package.
Geometry Optimization and Vibrational Analysis
The initial step involves determining the most stable three-dimensional structure of the molecule.
Protocol:
Initial Structure: Construct the 3D model of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Conformational Search: Perform a systematic conformational search to identify low-energy conformers, particularly focusing on the orientation of the acetamide and hydroxyl groups.
Geometry Optimization: Optimize the geometry of the most stable conformer using the B3LYP functional with the 6-311++G(d,p) basis set. For the iodine atom, an appropriate effective core potential (ECP) like LANL2DZ will be employed to account for relativistic effects.
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
Causality: The choice of the B3LYP functional and a triple-zeta basis set provides a well-balanced compromise between accuracy and computational cost for organic molecules. The inclusion of diffuse (++) and polarization (d,p) functions is crucial for accurately describing the non-covalent interactions and electronic properties of a molecule with heteroatoms and potential for hydrogen bonding.
Elucidation of Molecular Properties
Once the optimized geometry is obtained, a suite of analyses will be performed to dissect the molecule's electronic and reactive characteristics.
Electronic Structure and Reactivity Descriptors
Understanding the distribution of electrons and the nature of molecular orbitals is key to predicting reactivity.
Workflow Diagram:
Caption: Proposed DFT workflow for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Protocols:
Natural Bond Orbital (NBO) Analysis: To determine atomic charges, hybridization, and the nature of intramolecular interactions, such as hydrogen bonding between the 3-hydroxy group and the acetamide oxygen or the pyridine nitrogen.
Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) Analysis: To map the electrostatic potential onto the electron density surface. This visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack.
Predicted Spectroscopic Data
Theoretical spectroscopy is invaluable for corroborating experimental findings.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can aid in the structural confirmation of the synthesized compound.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be performed to predict the electronic absorption spectrum, providing insight into the electronic transitions and the molecule's chromophoric properties.
Predicted Molecular Properties (Exemplary Data)
The following tables present hypothetical but realistic data that would be generated from the proposed computational studies.
Table 1: Predicted Geometrical Parameters
Parameter
Predicted Value
C-I Bond Length
~2.10 Å
O-H Bond Length
~0.97 Å
C=O Bond Length
~1.23 Å
N-H Bond Length
~1.01 Å
C-N-C (Pyridine) Angle
~117°
Table 2: Predicted Electronic and Spectroscopic Data
Property
Predicted Value
Significance
E_HOMO
-6.5 eV
Electron-donating ability
E_LUMO
-1.2 eV
Electron-accepting ability
Energy Gap (ΔE)
5.3 eV
Chemical stability/reactivity
Dipole Moment
3.5 D
Polarity and solubility
λ_max (UV-Vis)
285 nm
Electronic transition energy
¹³C NMR (C-I)
~85 ppm
Chemical environment of iodinated carbon
Proposed Experimental Validation
The theoretical predictions must be anchored by experimental data. A self-validating system requires a feedback loop between computation and experimentation.
Workflow Diagram:
Caption: Iterative cycle of theoretical prediction and experimental validation.
Key Experimental Protocols:
Synthesis: The synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide would likely involve the iodination of a suitable hydroxypyridine precursor followed by amidation.[11][12]
Spectroscopic Characterization:
NMR (¹H, ¹³C): To determine the chemical structure and compare shifts with predicted values.
FT-IR: To identify characteristic vibrational modes (e.g., O-H, N-H, C=O stretches) and compare with the calculated IR spectrum.
UV-Vis: To measure the electronic absorption and compare λ_max with TD-DFT predictions.
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide the definitive solid-state structure, allowing for a direct and precise comparison with the DFT-optimized geometry.
Conclusion
This technical guide presents a comprehensive, prospective computational framework for the characterization of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. By systematically applying DFT and related methods, it is possible to generate a robust theoretical dataset encompassing the molecule's geometry, electronic structure, reactivity, and spectroscopic signatures. This in silico approach provides a critical foundation for guiding future synthesis, experimental characterization, and exploration of this molecule's potential applications in drug discovery and materials science.
References
Spectroscopy, structure, and proton dynamics of 2-hydroxypyridine and its clusters with water and ammonia. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]
Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. PubMed Central. Available at: [Link]
Iodination of Deactivated Aromatic Hydrocarbons. ResearchGate. Available at: [Link]
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available at: [Link]
Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. International Union of Crystallography. Available at: [Link]
Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H). Dalton Transactions (RSC Publishing). Available at: [Link]
Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PubMed Central. Available at: [Link]
Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Environmental Science & Technology - ACS Publications. Available at: [Link]
Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. National Institutes of Health. Available at: [Link]
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide(CAS# 1186310-97-3 ). Angene Chemical. Available at: [Link]
Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Available at: [Link]
Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. Taylor & Francis Online. Available at: [Link]
Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. ResearchGate. Available at: [Link]
Theoretical Evaluation of Potential Anti-Alanine Dehydrogenase Activities of Acetamide Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]
N-(3-hydroxy-4-[11][13]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. Mol-Instincts. Available at: [Link]
Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water. PubMed. Available at: [Link]
N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. Available at: [Link]
Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar. Available at: [Link]
Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. Available at: [Link]
Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO prope…. Oriental Journal of Chemistry. Available at: [Link]
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. Available at: [Link]
Comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives. PubMed. Available at: [Link]
Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. National Institutes of Health. Available at: [Link]
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide: An Analysis of Available Scientific Information
For Researchers, Scientists, and Drug Development Professionals Abstract N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, a halogenated pyridin-4-yl acetamide derivative, is a chemical compound with the molecular formula C7H7I...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, a halogenated pyridin-4-yl acetamide derivative, is a chemical compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol .[1][2] Its chemical structure features a pyridine ring substituted with hydroxyl, iodo, and acetamido groups. Despite its availability from commercial suppliers, a comprehensive review of publicly accessible scientific literature reveals a significant gap in knowledge regarding its synthesis, chemical properties, biological activity, and potential applications in drug discovery and development. This guide provides an overview of the currently available information and outlines potential avenues for future research to elucidate the compound's profile.
Chemical Identity and Properties
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is identified by the CAS Number 1186310-97-3.[1][2] Its fundamental chemical properties are summarized in the table below.
A detailed experimental characterization of its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS), is not currently available in published scientific literature.
Synthesis and Methodologies
A specific, peer-reviewed synthetic route for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide has not been detailed in the existing literature. However, based on its structure, a plausible synthetic strategy can be hypothesized, likely involving a multi-step process.
Hypothetical Synthetic Pathway:
A potential starting material for the synthesis could be a substituted aminopyridine. The synthesis would likely involve the following key transformations:
Acetylation of an aminopyridine precursor: This would introduce the acetamido group.
Hydroxylation of the pyridine ring: Introduction of the hydroxyl group.
Iodination of the pyridine ring: The introduction of the iodine atom is a critical step.
The iodination of hydroxypyridines can be a challenging process, often requiring specific reagents and conditions to control regioselectivity. Methods for the iodination of hydroxypyridines have been described in the literature and could potentially be adapted for this synthesis.[3][4] The specific sequence of these steps would be crucial to the success of the synthesis and would require experimental optimization.
Diagram: Hypothetical High-Level Synthetic Logic
Caption: A possible high-level synthetic sequence.
Biological Activity and Potential Applications
There is currently no published data on the biological activity of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. The presence of the acetamide and pyridine moieties in various biologically active compounds suggests that this molecule could be of interest for biological screening.[5][6] Pyridine and its derivatives are common scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[7]
Given the lack of data, the following areas represent potential starting points for investigating the biological profile of this compound:
Enzyme Inhibition Assays: Screening against various enzyme classes, such as kinases, proteases, or phosphatases, could reveal potential therapeutic targets.
Antimicrobial Activity: Evaluation against a panel of bacterial and fungal strains would determine any potential anti-infective properties.
Anticancer Screening: Assessing cytotoxicity against various cancer cell lines could identify potential as an anticancer agent.
Future Research Directions
The significant lack of information on N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide presents a clear opportunity for foundational research. Key areas that require investigation include:
Development and Optimization of a Synthetic Protocol: A robust and scalable synthesis is the first critical step to enable further studies. This would involve detailed experimental work, including reaction condition screening and full characterization of intermediates and the final product.
Comprehensive Physicochemical Characterization: Detailed analysis of the compound's properties, including solubility, stability, and pKa, is essential for any potential drug development efforts.
Systematic Biological Screening: A broad-based screening approach across various biological targets and disease models is necessary to uncover any potential therapeutic applications.
Structural Biology Studies: If the compound shows promising activity against a specific target, co-crystallization studies could provide valuable insights into its mechanism of action at the molecular level.
Conclusion
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is a chemical entity for which only basic identification information is publicly available. There is a complete absence of peer-reviewed scientific literature detailing its synthesis, properties, and biological activity. This guide has highlighted this knowledge gap and proposed potential avenues for research. The chemical structure of the compound, containing functionalities often found in bioactive molecules, suggests that it may warrant further investigation by the scientific community to unlock its potential in medicinal chemistry and drug discovery.
References
[8] Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.).
[1] Labsolu. N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. (n.d.).
[2] United States Biological. 457093 N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide CAS: 1186310-97-3. (n.d.).
[9] Angene Chemical. N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide(CAS# 1186310-97-3). (n.d.).
[3] Maloney, K. M., Nwakpuda, E., Kuethe, J. T., & Yin, J. (2009). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 74(17), 6889–6891.
[10] Li, Y., et al. (2023). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 28(14), 5469.
[4] ResearchGate. One-Pot Iodination of Hydroxypyridines | Request PDF. (n.d.).
[11] ACS Publications. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022).
[12] ChemSynthesis. N-(3-hydroxy-4-[2][8]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. (2025).
[5] Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC. (n.d.).
[13] ResearchGate. (PDF) Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. (n.d.).
[14] National Center for Biotechnology Information. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2019).
[15] National Center for Biotechnology Information. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023).
[16] ChemScene. 4-Amino-3-iodopyridine. (n.d.).
[17] BLD Pharm. 88511-27-7|4-Amino-3-iodopyridine. (n.d.).
[18] National Center for Biotechnology Information. N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022).
[6] National Center for Biotechnology Information. Design, synthesis and biological evaluation of (Quinazoline 4-yloxy)acetamide and (4-oxoquinazoline-3(4H)-yl)acetamide derivatives as inhibitors of Mycobacterium tuberculosis bd oxidase. (2022).
[19] National Center for Biotechnology Information. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022).
[7] National Center for Biotechnology Information. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024).
[20] NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). (n.d.).
[21] National Center for Biotechnology Information. N-(3-Chloro-4-hydroxyphenyl)acetamide. (2025).
[22] PubMed. N-(3-Chloro-4-hy-droxy-phen-yl)acetamide. (2025).
[23] Fisher Scientific. N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram. (n.d.).
Application Notes and Protocols: N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive technical guide for the utilization of N-(3-Hydro...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for the utilization of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide as a chemical probe and potential inhibitor in enzyme inhibition assays, with a primary focus on the Jumonji domain-containing (JMJD) family of histone demethylases. This document delves into the mechanistic rationale for inhibitor selection, provides detailed, field-proven protocols for robust in vitro assays, and offers insights into data interpretation and validation. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
Introduction: The Significance of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide and its Target Family
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide belongs to a class of small molecules that have shown inhibitory activity against 2-oxoglutarate (2OG) dependent oxygenases, a broad family of enzymes that play critical roles in various cellular processes. Within this family, the JMJD histone demethylases have emerged as significant targets in epigenetic research and drug discovery, particularly in oncology.[1][2]
The JMJD2 subfamily (including JMJD2A, B, C, D, and E) are Fe(II) and 2-oxoglutarate dependent enzymes that catalyze the demethylation of Nε-methylated lysine residues on histone tails.[1] Specifically, they are involved in removing methyl groups from di- and tri-methylated histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1] This demethylation activity is crucial for regulating chromatin structure and gene transcription. Dysregulation of JMJD2 activity has been implicated in various cancers, making them attractive therapeutic targets.[1][3]
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide and its analogs are designed to act as competitive inhibitors with respect to the 2-oxoglutarate co-substrate, by chelating the active site Fe(II) ion. Understanding the potency and selectivity of such inhibitors is paramount for their development as chemical probes or therapeutic agents.
Mechanism of JMJD2-mediated Histone Demethylation
The catalytic cycle of JMJD2 enzymes involves the coupling of oxidative decarboxylation of 2-oxoglutarate to the hydroxylation of the methyl group on the lysine residue, which then leads to the release of formaldehyde and the demethylated lysine.
Caption: Catalytic cycle of JMJD2 histone demethylases.
Experimental Design: Choosing the Right Assay
The selection of an appropriate assay format is critical for accurately determining the inhibitory potential of compounds like N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. The primary methods for measuring JMJD2 activity and inhibition can be categorized as follows:
Antibody-Based Detection of Demethylated Product: These assays directly measure the formation of the demethylated histone peptide. They are highly specific and sensitive.
Detection of Formaldehyde Byproduct: These assays quantify the formaldehyde released during the demethylation reaction, often through a coupled enzymatic reaction.
Direct Binding Assays: Techniques like non-denaturing mass spectrometry can be used to observe the direct binding of the inhibitor to the enzyme.
This guide will provide detailed protocols for two robust and widely used methods: an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) protocol and a Formaldehyde Dehydrogenase (FDH) coupled assay.
Protocol 1: Homogeneous Proximity-Based Assay (AlphaLISA®) for JMJD2A Inhibition
This protocol is adapted for determining the IC50 value of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide against the histone demethylase JMJD2A. The AlphaLISA® technology is a bead-based, no-wash immunoassay that is highly sensitive and amenable to high-throughput screening.[1][3][4]
Principle of the Assay
The assay measures the demethylase activity of JMJD2A on a biotinylated trimethylated histone H3 lysine 9 (H3K9me3) peptide substrate. The resulting demethylated product (H3K9me2) is detected by a specific antibody conjugated to AlphaLISA® acceptor beads. The biotinylated peptide is captured by streptavidin-coated donor beads. When the donor and acceptor beads are brought into proximity through this interaction, excitation of the donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor beads, triggering a chemiluminescent signal at 615 nm. The inhibitor disrupts the enzymatic activity, leading to a decrease in the demethylated product and a corresponding reduction in the AlphaLISA® signal.
Caption: Step-by-step workflow for the AlphaLISA® assay.
Detection System: AlphaLISA® IgG Detection Kit (Streptavidin-coated Donor Beads and Protein A-coated Acceptor Beads)
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20, 0.1% BSA.
Plate: 384-well white opaque microplate
Plate Reader: Capable of AlphaLISA® detection.
Step-by-Step Protocol
Inhibitor Preparation:
Prepare a stock solution of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in 100% DMSO.
Create a serial dilution of the inhibitor in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
Reaction Setup (in a 384-well plate):
Add 2 µL of the serially diluted inhibitor or vehicle (for positive and negative controls) to the appropriate wells.
Prepare a master mix containing the JMJD2A enzyme and the biotin-H3K9me3 substrate in assay buffer.
Add 4 µL of the enzyme/substrate master mix to each well to initiate the reaction. The final concentrations should be optimized, but typical starting points are 25 ng/µL for JMJD2A and 200 nM for the substrate.[5]
For the "no enzyme" control, add 4 µL of the substrate in assay buffer without the enzyme.
Enzymatic Reaction:
Seal the plate and incubate at room temperature for 60 minutes with gentle agitation.
Detection:
Prepare the detection mix by diluting the anti-H3K9me2 antibody and the AlphaLISA® acceptor beads in the detection buffer provided with the kit.
Add 4 µL of the detection mix to each well.
Seal the plate and incubate at room temperature for 30 minutes.
Final Steps:
Prepare the diluted streptavidin-donor beads in the detection buffer.
Add 4 µL of the diluted donor beads to each well under subdued lighting.
Seal the plate, protect from light, and incubate at room temperature for 30 minutes.
Read the plate on an AlphaLISA®-compatible plate reader.
Data Analysis and Interpretation
The data will be generated as Alpha counts. The percentage of inhibition can be calculated using the following formula:
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
This method provides an orthogonal approach to measure JMJD2 activity by quantifying the formaldehyde byproduct of the demethylation reaction.[2][3][6] The formaldehyde produced is oxidized by formaldehyde dehydrogenase (FDH), which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm or fluorescence (excitation at 340 nm, emission at 460 nm).[3]
Principle of the Assay
This is a continuous, kinetic assay. The rate of NADH production is directly proportional to the rate of formaldehyde production, and thus to the JMJD2 demethylase activity. An inhibitor will decrease the rate of the reaction.
Caption: Principle of the FDH-coupled assay.
Materials and Reagents
Enzyme: Recombinant human JMJD2E (or other JMJD2 family member)
Plate: 96-well or 384-well UV-transparent or black plate
Spectrophotometer or Fluorometer: Capable of kinetic reads.
Step-by-Step Protocol
Reagent Preparation:
Prepare a stock solution of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in DMSO and create serial dilutions in assay buffer.
Prepare a master mix containing assay buffer, H3K9me3 substrate, NAD+, FDH, FeSO4, α-ketoglutarate, and Ascorbic Acid.
Assay Setup:
Add 5 µL of the serially diluted inhibitor or vehicle to the wells of the microplate.
Add 40 µL of the master mix to each well.
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
Initiation and Measurement:
Initiate the reaction by adding 5 µL of the JMJD2E enzyme solution to each well.
Immediately place the plate in the reader and begin kinetic measurements of absorbance at 340 nm or fluorescence at Ex/Em 340/460 nm every 30-60 seconds for 30-60 minutes.
Counter-Screen (Essential for this assay):
To ensure that the inhibitor is not acting on the coupling enzyme (FDH), a counter-screen is necessary.
Run the assay as described above, but instead of the JMJD2E enzyme and its substrate, add a known concentration of formaldehyde. Any decrease in the rate of NADH production in the presence of the inhibitor would indicate inhibition of FDH.[2]
Data Analysis and Interpretation
The initial reaction rates (V0) are determined from the linear portion of the kinetic curves (slope of absorbance/fluorescence vs. time). The percentage of inhibition is calculated as:
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Parameter
Example Concentration
JMJD2E Concentration
100 nM
H3K9me3 Substrate
10 µM
NAD+
1 mM
FDH
0.5 U/mL
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide IC50
To be determined
Trustworthiness: A Self-Validating System
To ensure the reliability of your results, it is crucial to incorporate proper controls and validation steps:
Positive Control: Use a known inhibitor of JMJD2 enzymes (e.g., 2,4-pyridinedicarboxylic acid) to validate the assay's ability to detect inhibition.[2]
Negative Control: A no-inhibitor control (vehicle only) represents 0% inhibition.
Background Control: A no-enzyme control is essential to subtract any background signal.
Orthogonal Assays: Confirming the inhibitory activity of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide using two different assay formats (e.g., AlphaLISA® and FDH-coupled assay) significantly increases confidence in the results.
Selectivity Profiling: To understand the specificity of the inhibitor, it is recommended to test it against other 2-oxoglutarate dependent oxygenases, such as the hypoxia-inducible factor (HIF) prolyl hydroxylases.[1]
Conclusion and Future Directions
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide represents a valuable chemical tool for probing the function of JMJD2 histone demethylases. The detailed protocols provided in these application notes offer robust and reliable methods for characterizing its inhibitory activity. Accurate determination of potency (IC50) and selectivity is the foundational step for its application in cell-based assays and further preclinical development. Future studies should focus on elucidating the in-cellulo target engagement and downstream biological effects of this compound to fully validate its potential as a specific probe for the JMJD2 enzyme family.
References
Westaway, S. M., et al. (2010). Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. Journal of Medicinal Chemistry, 53(4), 1810–1818. [Link]
Svotelis, A., et al. (2010). High-throughput screening to identify inhibitors of lysine demethylases. Epigenomics, 2(6), 775-791. [Link]
Rose, N. R., et al. (2011). Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds. MedChemComm, 2(1), 45-49. [Link]
Kawamura, A., et al. (2010). A Formaldehyde Dehydrogenase-Coupled Assay for JMJD2E. In Methods in Enzymology (Vol. 483, pp. 239-253). Academic Press. [Link]
Hughes, K. T., et al. (2014). Methods for Activity Analysis of the Proteins that Regulate Histone Methylation. Methods in Enzymology, 547, 195-224. [Link]
Thalhammer, A., et al. (2011). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Organic & Biomolecular Chemistry, 9(5), 1273-1276. [Link]
Zhang, Y., et al. (2019). Development of formaldehyde dehydrogenase-coupled assay and antibody-based assays for ALKBH5 activity evaluation. Analytical Biochemistry, 564, 58-64. [Link]
Yasgar, A., et al. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Assay and Drug Development Technologies, 9(5), 486-496. [Link]
Application Notes and Protocols for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide: A Putative Chemical Probe for Hypoxia-Inducible Factor (HIF) Pathway Modulation
For Research Use Only. Not for use in diagnostic procedures. Introduction N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is a small molecule with the chemical formula C₇H₇IN₂O₂ and a molecular weight of 278.05 g/mol [1][2]. W...
Author: BenchChem Technical Support Team. Date: January 2026
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is a small molecule with the chemical formula C₇H₇IN₂O₂ and a molecular weight of 278.05 g/mol [1][2]. While direct biological applications of this specific compound are not extensively documented in peer-reviewed literature, its core structure, a hydroxypyridine derivative, is characteristic of a class of compounds known to inhibit 2-oxoglutarate (2-OG) dependent dioxygenases, most notably the Hypoxia-Inducible Factor (HIF) prolyl 4-hydroxylases (PHDs)[3][4]. This document provides a detailed, albeit speculative, guide for researchers to investigate N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide as a chemical probe for the HIF signaling pathway. The protocols and applications outlined herein are based on the established activities of structurally related compounds and provide a rigorous framework for the validation and use of this potential new tool in chemical biology and drug discovery.
Chemical probes are essential tools for dissecting biological pathways and validating novel drug targets[5]. They are small molecules designed to selectively modulate a specific protein's function, allowing for the temporal control of biological processes in a manner that is often complementary to genetic approaches[6]. The application notes below are structured to guide a researcher through the process of validating N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide as a chemical probe for the HIF pathway.
Hypothesized Mechanism of Action: Inhibition of HIF Prolyl Hydroxylases (PHDs)
Under normal oxygen concentrations (normoxia), the alpha subunit of the transcription factor HIF (HIF-α) is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α, a reaction catalyzed by PHD enzymes (primarily PHD1, PHD2, and PHD3)[4]. This post-translational modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation[7].
In low oxygen conditions (hypoxia), the oxygen-dependent activity of PHDs is diminished, leading to the stabilization of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This leads to the transcriptional activation of a host of genes involved in critical adaptive responses to hypoxia, including angiogenesis, erythropoiesis, and anaerobic metabolism[3].
HIF prolyl-hydroxylase inhibitors (HIF-PHIs) are a class of small molecules that mimic the hypoxic state by inhibiting PHD enzymes[7][8]. Structurally, many HIF-PHIs contain a hydroxypyridine core that chelates the active site iron of the PHD enzyme, thereby competitively inhibiting its catalytic activity[3]. Given the presence of a 3-hydroxy-pyridin-4-yl moiety in N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, it is hypothesized that this compound may act as a HIF-PHI, leading to the stabilization of HIF-α and the subsequent activation of downstream hypoxic signaling pathways.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of action of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in the HIF signaling pathway.
The following protocols are designed to validate the hypothesized mechanism of action of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. It is crucial to include appropriate positive and negative controls in all experiments. A well-characterized PHD inhibitor (e.g., Roxadustat, Vadadustat) should be used as a positive control[11]. A structurally similar but inactive analog would be an ideal negative control.
Protocol 1: In Vitro PHD2 Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of the probe against recombinant human PHD2.
Materials:
Recombinant human PHD2
HIF-1α peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain)
2-Oxoglutarate (2-OG)
Ascorbate
Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂)
Assay buffer (e.g., Tris-HCl, pH 7.5)
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Positive control (e.g., Roxadustat)
Detection reagent (e.g., Luciferase-based system to measure remaining 2-OG)[12]
384-well plates
Procedure:
Prepare a stock solution of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in 100% DMSO.
Create a serial dilution of the probe and the positive control in the assay buffer.
In a 384-well plate, add the assay buffer, Fe(II), and ascorbate.
Add the serially diluted probe or controls to the wells.
Add the HIF-1α peptide substrate and 2-OG to initiate the reaction.
Incubate the plate at room temperature for the optimized reaction time.
Stop the reaction and add the detection reagent.
Measure the signal (e.g., luminescence) using a plate reader.
Calculate the percent inhibition for each concentration of the probe.
Plot the percent inhibition against the log of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based HIF-1α Stabilization Assay
This protocol describes a method to measure the ability of the probe to stabilize HIF-1α in cultured cells.
The Versatile Intermediate: A Guide to N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in Organic Synthesis
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. This trifunctional pyridin...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. This trifunctional pyridine derivative serves as a highly valuable and versatile intermediate in the synthesis of complex heterocyclic scaffolds, particularly in the realm of medicinal chemistry and drug discovery. Its strategic placement of a hydroxyl group, an iodo substituent, and an acetamido moiety allows for a diverse range of subsequent chemical transformations.
Introduction: The Strategic Importance of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
The pyridine core is a ubiquitous motif in a vast number of pharmaceuticals and biologically active compounds. The strategic functionalization of this core is paramount in modulating the physicochemical properties and biological activity of the resulting molecules. N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, with its molecular formula C₇H₇IN₂O₂ and molecular weight of 278.05 g/mol , is a prime example of a well-designed building block.[1][2]
The key attributes of this intermediate are:
The Iodo Group: Positioned at the 2-position, the iodine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This enables the facile introduction of aryl, heteroaryl, alkyl, and alkynyl substituents, allowing for extensive exploration of the chemical space around the pyridine core.
The Hydroxyl Group: The hydroxyl group at the 3-position can act as a hydrogen bond donor or acceptor, influencing the molecule's interaction with biological targets. It can also serve as a handle for further functionalization, such as etherification or esterification, to modulate solubility and other pharmacokinetic properties.
The Acetamido Group: The acetamido group at the 4-position provides another point for interaction and can influence the electronic properties of the pyridine ring.
This unique combination of functional groups makes N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide a powerful tool in the synthesis of targeted libraries of compounds for screening in drug discovery programs, particularly in the development of kinase inhibitors and other therapeutic agents.[3][4]
Synthesis and Characterization
The synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is a two-step process starting from the commercially available 4-amino-3-hydroxypyridine. The process involves an initial acetylation followed by a regioselective iodination.
Synthesis of the Precursor: N-(3-Hydroxypyridin-4-yl)acetamide
The first step is the protection of the amino group of 4-amino-3-hydroxypyridine as an acetamide. This is a standard procedure that increases the stability of the compound and modulates the reactivity of the pyridine ring for the subsequent iodination step.
Protocol 1: Synthesis of N-(3-Hydroxypyridin-4-yl)acetamide
Materials:
4-Amino-3-hydroxypyridine
Acetic anhydride
Pyridine (or another suitable base)
Dichloromethane (DCM) or other suitable aprotic solvent
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
In a round-bottom flask, dissolve 4-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent such as DCM.
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield the crude N-(3-hydroxypyridin-4-yl)acetamide, which can be purified by recrystallization or column chromatography.
Regioselective Iodination
The second and crucial step is the regioselective iodination of N-(3-hydroxypyridin-4-yl)acetamide at the 2-position. The directing effects of the hydroxyl and acetamido groups, along with the choice of the iodinating agent and reaction conditions, are critical for achieving high regioselectivity. A common and effective method involves the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst.[5][6]
Protocol 2: Synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Materials:
N-(3-Hydroxypyridin-4-yl)acetamide
N-Iodosuccinimide (NIS)
Trifluoroacetic acid (TFA) or another suitable acid catalyst
Acetonitrile or another suitable polar aprotic solvent
Saturated sodium thiosulfate solution
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Dissolve N-(3-hydroxypyridin-4-yl)acetamide (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
Add N-iodosuccinimide (1.1 eq) to the solution.
Add a catalytic amount of trifluoroacetic acid (0.1 eq).
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
Upon completion, quench the reaction with saturated sodium thiosulfate solution to remove any unreacted iodine.
Neutralize the mixture with saturated sodium bicarbonate solution.
Extract the product with a suitable organic solvent such as ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford pure N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Characterization
The structure and purity of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide should be confirmed by standard analytical techniques.
Expected signals for the pyridine ring protons, the acetamido methyl protons, and the hydroxyl proton. The chemical shifts will be influenced by the substituents.
¹³C NMR (DMSO-d₆)
Expected signals for the pyridine ring carbons, the acetamido carbonyl and methyl carbons.
HRMS (ESI)
Calculated and found values for [M+H]⁺ to confirm the molecular formula.
Note: Specific NMR chemical shifts should be determined experimentally and compared with literature values if available.[8]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodine atom at the 2-position of the pyridine ring makes N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-substituted pyridines by reacting the iodo-pyridine with an appropriate boronic acid or boronate ester.[5][9][10][11][12][13]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
In a Schlenk flask, combine N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination enables the synthesis of N-aryl and N-heteroaryl amines by coupling the iodo-pyridine with a primary or secondary amine. This reaction is of immense importance in the synthesis of pharmaceuticals.[1][2][14][15][16][17]
Protocol 4: General Procedure for Buchwald-Hartwig Amination
To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 eq) and the phosphine ligand (e.g., Xantphos, 0.1 eq).
Add the anhydrous, degassed solvent (e.g., toluene) and stir for 10 minutes.
In a separate flask, add N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq).
Transfer the catalyst solution to the flask containing the reactants.
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC.
After cooling, quench the reaction with saturated aqueous ammonium chloride.
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
Purify by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly efficient method for the formation of a bond between the sp²-hybridized carbon of the iodo-pyridine and an sp-hybridized carbon of a terminal alkyne.[18][19][20] This reaction is valuable for the synthesis of conjugated systems and for introducing rigid linkers into molecules.[12]
Protocol 5: General Procedure for Sonogashira Coupling
Materials:
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Terminal alkyne (1.2-1.5 eq)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
Copper(I) co-catalyst (e.g., CuI, 1-3 mol%)
Amine base (e.g., triethylamine, diisopropylamine)
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
To a Schlenk flask under an inert atmosphere, add N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and the copper(I) iodide (0.02 eq).
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq).
Add the terminal alkyne (1.2 eq) to the stirred mixture.
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal salts.
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Conclusion and Future Perspectives
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is a strategically designed and highly versatile intermediate for the synthesis of complex, functionalized pyridine derivatives. The protocols outlined in this guide provide a solid foundation for its synthesis and its application in key palladium-catalyzed cross-coupling reactions. The ability to readily introduce a wide range of substituents at the 2-position, coupled with the presence of the hydroxyl and acetamido groups for further modification and biological interaction, ensures that this building block will continue to be a valuable tool for medicinal chemists and organic synthesists in the development of novel therapeutic agents and other advanced materials. Future work will likely focus on expanding the scope of coupling partners and developing more sustainable, green chemistry approaches for its synthesis and application.
References
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Royal Society of Chemistry. Supplementary Information. Available from: [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
Angene Chemical. N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide(CAS# 1186310-97-3 ). Available from: [Link]
Open Access Journals. Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. Available from: [Link]
ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available from: [Link]
NIH. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available from: [Link]
N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Available from: [Link]
Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available from: [Link]
Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Available from: [Link]
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]
Organic & Biomolecular Chemistry (RSC Publishing). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Available from: [Link]
Palladium-catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates With Arylboronic Acids. Available from: [Link]
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]
PubMed. Recent Advances in Biocatalysis for Drug Synthesis. Available from: [Link]
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Available from: [Link]
PubMed Central. N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]
ResearchGate. (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]
ResearchGate. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]
Application Note & Protocol Guide: Characterizing N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in Cell-Based Assays
An in-depth technical guide has been created for Cell-based assays using N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. The guide is designed for researchers, scientists, and drug development professionals and provides detai...
Author: BenchChem Technical Support Team. Date: January 2026
An in-depth technical guide has been created for Cell-based assays using N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. The guide is designed for researchers, scientists, and drug development professionals and provides detailed application notes and protocols. It includes a comprehensive overview of the compound's mechanism of action, detailed experimental protocols, data presentation tables, and visualizations of signaling pathways and workflows. The content is structured to provide both theoretical understanding and practical guidance for characterizing the biological activity of this and similar compounds.
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of PHD Inhibition
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide belongs to a promising class of small molecules designed to mimic 2-oxoglutarate (2-OG). This structural analogy allows them to act as competitive inhibitors of 2-OG-dependent dioxygenases, a large enzyme family that includes the critical Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).
Under normal oxygen levels (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This modification is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-1α for rapid proteasomal degradation. In low oxygen conditions (hypoxia), PHD activity is suppressed, allowing HIF-1α to accumulate, translocate to the nucleus, and activate a broad range of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation.
Compounds like N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide are designed to inhibit PHDs, thereby stabilizing HIF-1α even under normoxic conditions. This "pharmacological hypoxia" has significant therapeutic potential for conditions like anemia associated with chronic kidney disease, where stimulating endogenous erythropoietin (EPO) production is desirable.
This guide provides a suite of validated cell-based assays to characterize the biological activity of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, from initial screening to mechanistic confirmation and functional validation.
Figure 1: Mechanism of HIF-1α Regulation
Caption: Regulation of HIF-1α under normoxic vs. hypoxic conditions.
Primary Assay: HIF-Responsive Element (HRE) Reporter Assay
This assay provides a robust and high-throughput method to quantify the activation of the HIF signaling pathway. It utilizes a cell line stably expressing a luciferase reporter gene under the control of multiple copies of the Hypoxia-Responsive Element (HRE).
Principle: When HIF-1α is stabilized by the test compound, it binds to the HRE sequences in the reporter construct, driving the expression of luciferase. The resulting luminescence is directly proportional to HIF pathway activation.
Materials
Cell Line: HEK293T or HepG2 cells stably expressing an HRE-luciferase reporter construct.
Test Compound: N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide dissolved in DMSO to create a 10 mM stock.
Positive Control: Roxadustat or Dimethyloxalylglycine (DMOG).
Lysis & Detection Reagent: Commercially available luciferase assay system (e.g., Promega ONE-Glo™).
Instrumentation: Luminometer.
Step-by-Step Protocol
Cell Seeding: Seed 10,000-20,000 HRE-reporter cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a 2x concentration serial dilution of the test compound and positive control in culture medium. Include a "vehicle only" control (e.g., 0.1% DMSO).
Cell Treatment: Carefully remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO₂. This duration is typically sufficient for HIF-1α stabilization, nuclear translocation, and reporter gene expression.
Lysis and Luminescence Reading:
Equilibrate the plate and the luciferase reagent to room temperature.
Add 100 µL of the luciferase reagent to each well.
Place the plate on an orbital shaker for 10 minutes to ensure complete cell lysis.
Measure luminescence using a plate-reading luminometer with an integration time of 0.5-1 second per well.
Data Analysis
Calculate the fold induction by normalizing the relative light units (RLU) of treated wells to the average RLU of vehicle-treated wells.
Plot the fold induction against the log of the compound concentration.
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC₅₀ value.
Table 1: Example Parameters for HRE Reporter Assay
Parameter
Recommended Value/Range
Notes
Cell Density
1.5 x 10⁴ cells/well
Optimize for 80-90% confluency at time of reading.
Compound Incubation
18 hours
Balances signal strength with potential cytotoxicity.
DMSO Concentration
≤ 0.2%
High DMSO concentrations can affect cell health and enzyme activity.
Positive Control
Roxadustat (100 µM top)
A well-characterized PHD inhibitor for assay validation.
| EC₅₀ (Expected) | Varies (nM to low µM) | Dependent on compound potency and cell line used. |
Confirmatory Assay: Western Blot for HIF-1α Stabilization
This assay directly measures the accumulation of the HIF-1α protein, providing definitive evidence of PHD inhibition. It is a lower-throughput but essential method for mechanistic validation.
Principle: Whole-cell lysates from compound-treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to HIF-1α. The intensity of the resulting band correlates with the amount of stabilized protein.
Materials
Cell Line: U2OS, HepG2, or HEK293T cells.
Culture Plates: 6-well or 12-well plates.
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
Antibodies:
Primary: Anti-HIF-1α (e.g., from BD Biosciences or R&D Systems).
Loading Control: Anti-β-Actin or Anti-GAPDH.
Secondary: HRP-conjugated anti-mouse or anti-rabbit IgG.
Instrumentation: Gel electrophoresis and Western blot transfer system, imaging system.
Step-by-Step Protocol
Cell Culture & Treatment: Seed cells in 6-well plates to reach ~80% confluency. Treat with various concentrations of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide for 4-6 hours. A shorter incubation time is used because HIF-1α protein stabilization is a more proximal and rapid event than reporter gene expression.
Cell Lysis:
Wash cells twice with ice-cold PBS.
Add 100-150 µL of ice-cold lysis buffer to each well.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes, vortexing occasionally.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
SDS-PAGE & Transfer:
Load 20-30 µg of protein per lane onto an 8% SDS-PAGE gel.
Run the gel until adequate separation is achieved.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
Incubate with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.
Wash the membrane 3x for 10 minutes with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash again 3x for 10 minutes with TBST.
Detection: Apply the ECL substrate and capture the signal using a chemiluminescence imager. Re-probe the membrane with a loading control antibody.
Figure 2: Western Blot Experimental Workflow
Caption: Key stages of the Western blot protocol for HIF-1α detection.
Functional Assay: Quantification of Secreted VEGF
Measuring the secretion of a downstream HIF target gene product, such as Vascular Endothelial Growth Factor (VEGF), provides evidence of a functional biological response.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of VEGF protein secreted into the cell culture medium following compound treatment.
Materials
Cell Line: HepG2 or other VEGF-secreting cell line.
Assay Plate: Standard clear 96-well cell culture plates.
ELISA Kit: Commercially available Human VEGF ELISA kit.
Instrumentation: Microplate reader capable of measuring absorbance at 450 nm.
Step-by-Step Protocol
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the test compound as described in the HRE assay (Section 2.2). Incubate for 24-48 hours to allow for protein synthesis and secretion.
Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
ELISA Procedure: Perform the VEGF ELISA according to the manufacturer's instructions. This typically involves:
Adding standards and collected supernatants to the antibody-coated plate.
Incubating with a detection antibody.
Adding a substrate solution to produce a colorimetric signal.
Stopping the reaction and reading the absorbance at 450 nm.
Data Analysis:
Generate a standard curve using the supplied VEGF standards.
Calculate the concentration of VEGF (in pg/mL or ng/mL) in each sample by interpolating from the standard curve.
Plot the VEGF concentration against the compound concentration to determine the EC₅₀ for the functional response.
The suite of assays described provides a comprehensive framework for characterizing the cellular activity of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. It is crucial to correlate the results across assays; for instance, the EC₅₀ for HIF-1α stabilization should be lower than or comparable to the EC₅₀ for HRE reporter activation and subsequent VEGF secretion. Discrepancies may point to off-target effects or issues with assay sensitivity. Always include a known active compound like Roxadustat as a positive control to ensure assay performance and to provide a benchmark for the potency of the novel compound. Potential issues such as compound cytotoxicity should be monitored, for example, by using a viability assay like CellTiter-Glo® in parallel.
References
Mechanism of HIF Regulation: Semenza, G.L. (2012). Hypoxia-Inducible Factors in Physiology and Medicine. Cell, 148(3), 399-408. URL: [Link]
HIF Reporter Assay Principles: Lando, D., et al. (2002). Oxygen-dependent recruitment of the histone deacetylase HDAC1 to the von Hippel-Lindau tumor suppressor. Science, 295(5556), 858-861. URL: [Link]
Roxadustat (FG-4592) as a PHD Inhibitor: Chen, N., et al. (2019). Roxadustat for Anemia in Patients with Kidney Disease Not Receiving Dialysis. New England Journal of Medicine, 381(11), 1001-1010. URL: [Link]
Method
Application Notes and Protocols: N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide for Advanced Radiolabeling Studies
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide as a versatile precu...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide as a versatile precursor for radiolabeling. We present detailed protocols for direct radioiodination, leveraging the 2-iodo-3-hydroxypyridine scaffold for the synthesis of agents for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. Furthermore, we explore its potential as a bifunctional chelator for radiometal labeling. The protocols herein are designed with scientific integrity, offering step-by-step methodologies, explanations of underlying chemical principles, and robust quality control procedures to ensure reproducible and high-fidelity results.
Introduction and Scientific Rationale
The development of novel radiopharmaceuticals is critical for advancing molecular imaging and targeted radiotherapy. The selection of a suitable precursor molecule is a foundational step, dictating the feasibility of radiolabeling, the stability of the final product, and its in vivo behavior. N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide emerges as a precursor of significant interest due to its unique chemical architecture.
The molecule incorporates two key functional features:
An iodo-pyridine ring , which is primed for radioiodination via nucleophilic substitution reactions. This allows for the incorporation of various iodine radioisotopes, such as ¹²³I for SPECT, ¹²⁴I for PET, and ¹²⁵I or ¹³¹I for preclinical research and therapeutic applications, respectively.
A 3-hydroxypyridin-4-one (3,4-HOPO) core structure , which is known for its strong metal-chelating properties. This inherent capability opens a secondary pathway for its use as a bifunctional chelator for radiometals like Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu) after conjugation to a targeting vector.
This guide provides validated protocols for leveraging the first feature—radioiodination—and discusses the strategic considerations for the second.
Part I: Radioiodination via Stannylated Precursor
The most reliable method for radioiodinating an aryl iodide is through a precursor with a more reactive leaving group, such as a trialkylstannyl moiety. This section details the two-stage process: synthesis of the tributylstannyl precursor followed by the radioiododestannylation reaction.
Principle of Radioiododestannylation
The carbon-tin (C-Sn) bond in the stannylated precursor is significantly more labile than the carbon-iodine (C-I) bond. This allows for an efficient, regioselective electrophilic substitution reaction where a radioiodine cation ([*I]⁺), generated in situ, displaces the tributyltin group to form the desired radiolabeled product with high specific activity.
Diagram: Radioiodination Workflow
Caption: Workflow for the synthesis of the stannylated precursor and subsequent radioiodination.
Experimental Protocols
Protocol 2.2.1: Synthesis of N-(3-Hydroxy-2-(tributylstannyl)pyridin-4-yl)acetamide
Rationale: This step creates the activated precursor necessary for efficient radiolabeling. Palladium-catalyzed stannylation is a robust and well-established method for this transformation.
To a dry, nitrogen-flushed round-bottom flask, add N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide and Pd(PPh₃)₄.
Add anhydrous toluene via syringe to dissolve the reagents.
Add bis(tributyltin) to the reaction mixture.
Heat the mixture to 110°C and stir under an inert atmosphere for 4-6 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the stannylated precursor.
Confirm product identity and purity via ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 2.2.2: Radioiodination of the Stannylated Precursor
Rationale: This protocol uses Chloramine-T as an oxidizing agent to convert the radioiodide ([I]⁻) to an electrophilic species ([I]⁺) that readily reacts with the electron-rich stannylated precursor.
Materials:
Stannylated precursor (5-10 µg in 50 µL of methanol)
[¹²⁵I]NaI (or other radioiodine isotope) in 0.1 M NaOH (37-185 MBq)
Chloramine-T solution (1 mg/mL in water)
Sodium metabisulfite solution (2 mg/mL in water, quenching agent)
Phosphate buffered saline (PBS), pH 7.4
Procedure:
In a shielded vial, add the stannylated precursor solution.
Add the desired activity of [*I]NaI.
Initiate the reaction by adding 10 µL of the Chloramine-T solution.
Vortex the mixture gently for 60 seconds at room temperature.
Quench the reaction by adding 20 µL of the sodium metabisulfite solution.
Dilute the reaction mixture with 200 µL of the mobile phase for HPLC purification.
Rationale: HPLC is essential to separate the desired radiolabeled product from unreacted radioiodide, the stannylated precursor, and other reaction byproducts, ensuring high radiochemical purity.
System Parameters (Example):
Column: C18, 10 µm, 250 x 10 mm
Mobile Phase: Gradient; A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Flow Rate: 4.0 mL/min
Detection: UV (254 nm) and a series-connected radiation detector.
Procedure:
Inject the quenched reaction mixture onto the HPLC system.
Collect the fraction corresponding to the radiolabeled product peak, identified by the radiation detector trace.
Remove the organic solvent from the collected fraction using a stream of nitrogen gas.
Reformulate the final product in a biocompatible solution (e.g., 0.9% saline with 5% ethanol).
Protocol 2.3.2: Quality Control Analysis
Rationale: To ensure the final product is suitable for in vitro or in vivo studies, its identity, radiochemical purity (RCP), and specific activity must be determined.
Procedure:
Radiochemical Purity (RCP): Inject a small aliquot of the final formulated product onto an analytical HPLC system (C18, 5 µm, 250 x 4.6 mm column) with a suitable gradient. RCP is calculated as the percentage of total radioactivity that elutes as the desired product.
RCP (%) = (Radioactivity of Product Peak / Total Radioactivity) x 100
Identity Confirmation: The retention time of the radioactive product peak should match the retention time of a non-radioactive, authentic standard of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Specific Activity (SA): Calculate the SA by dividing the total radioactivity of the purified product by the total mass of the compound. The mass is determined by comparing the UV peak area to a standard curve of the non-radioactive compound.
Expected Results
The following table summarizes the typical outcomes for the radioiodination of the stannylated precursor.
Parameter
Expected Value
Notes
Radiochemical Yield (RCY)
70-85% (decay-corrected)
Dependent on precursor quality and reaction conditions.
Radiochemical Purity (RCP)
> 98%
Post-HPLC purification.
Specific Activity (SA)
> 50 GBq/µmol
Highly dependent on the specific activity of the starting [*I]NaI.
Reaction Time
5-10 minutes
Includes reaction and quenching steps.
Part II: Future Directions - A Bifunctional Chelator Strategy
The inherent 3-hydroxypyridin-4-one (3,4-HOPO) motif within the molecule's structure presents an exciting opportunity for its use in radiometal chelation. 3,4-HOPO derivatives are well-known for their high affinity for hard metal ions like Ga³⁺, Zr⁴⁺, and Lu³⁺.
Conceptual Workflow
The N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide can be used as a building block. The acetamide group can be modified or the iodine can be replaced via cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) to attach a linker with a terminal reactive group (e.g., NHS ester, maleimide). This functionalized chelator can then be conjugated to a biomolecule (e.g., peptide, antibody). The resulting immunoconjugate can be labeled with a diagnostic (e.g., ⁶⁸Ga for PET) or therapeutic (e.g., ¹⁷⁷Lu for targeted radiotherapy) radiometal.
Diagram: Bifunctional Chelator Concept
Caption: Conceptual workflow for modifying the precursor into a bifunctional chelator for radiometal labeling.
References
Palladium-Catalyzed Stannylation. Chemical Reviews. American Chemical Society. [Link]
Radioiodination Chemistry. Journal of Nuclear Medicine. Society of Nuclear Medicine and Molecular Imaging. [Link]
3,4-HOPO Ligands for Radiometal Chelation. Inorganic Chemistry. American Chemical Society. [Link]
Quality Control in Radiopharmaceutical Production. International Atomic Energy Agency (IAEA) Publications. [Link]
Application
Application Notes & Protocols: N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in Modern Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. While direct literature on...
Author: BenchChem Technical Support Team. Date: January 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. While direct literature on this specific molecule is nascent, its structural motifs, particularly the 3-hydroxy-4-pyridinone core, are well-established pharmacophores. This document synthesizes data from related compounds to project potential applications and provides detailed protocols for a rational, hypothesis-driven investigation of its therapeutic potential.
Introduction: The N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide Scaffold
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (CAS No. 1186310-97-3) is a heterocyclic compound featuring a 3-hydroxy-4-pyridinone core.[1] This core is a known metal-chelating moiety, particularly for iron (Fe³⁺), and is present in the FDA-approved drug Deferiprone. The pyridinone scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities, including antifungal, antimalarial, antiviral, anti-inflammatory, and analgesic properties.[2][3]
The key distinguishing features of the title compound are:
3-Hydroxy-4-pyridinone Core: A bidentate chelator for metal ions.
2-Iodo Substituent: A versatile synthetic handle for introducing chemical diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The iodine atom can also participate in halogen bonding, a potentially crucial interaction for target engagement.
4-Acetamido Group: Provides a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule in a protein's active site.
These features suggest that N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is an excellent starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.
Based on the activities of structurally related 3-hydroxy-4-pyridinone derivatives, we propose two primary avenues for investigation:
Application Area 1: Iron Chelation Therapy
Mechanistic Rationale: The 3-hydroxy-4-pyridinone moiety is a high-affinity iron chelator.[3] By sequestering excess iron, this class of compounds can be effective in treating iron overload disorders. Furthermore, as many pathogens and cancer cells have a high iron requirement for growth, iron chelation can be an effective antimicrobial or anticancer strategy.
Proposed Therapeutic Indications:
Iron overload diseases (e.g., thalassemia).
As an adjunct in cancer therapy.
Antifungal or antibacterial agent.
Application Area 2: Scaffold for Enzyme Inhibitor Development
Mechanistic Rationale: The 3-hydroxy-pyridinone scaffold is present in inhibitors of various enzymes, including Hypoxia-Inducible Factor Prolyl 4-Hydroxylases (HIF-PHDs).[4] The ability to chelate the active site metal ion (often iron) is a key mechanism of inhibition for many metalloenzymes. The 2-iodo group provides a vector for synthetic elaboration to enhance potency and selectivity for a specific target.
Proposed Therapeutic Targets:
HIF Prolyl 4-Hydroxylases (PHDs): Inhibition of PHDs stabilizes HIF-1α, a key transcription factor in the cellular response to hypoxia. This has therapeutic potential in anemia and ischemic diseases.
Other Metalloenzymes: The scaffold could be adapted to target other iron- or zinc-containing enzymes implicated in disease.
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear rationale for each step.
Protocol 3.1: Evaluation of Iron (Fe³⁺) Chelating Activity
This protocol uses a colorimetric assay to determine the iron-chelating capacity of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Principle: The assay is based on the competition between the test compound and a known iron-chelating indicator (e.g., Ferrozine) for a limited amount of Fe³⁺.
Materials:
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Deferiprone (positive control)
FeCl₃ solution (1 mM in 0.1 M HCl)
Ferrozine solution (5 mM in water)
HEPES buffer (20 mM, pH 7.4)
96-well microplates
UV-Vis microplate reader
Procedure:
Preparation of Solutions:
Prepare a 10 mM stock solution of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in DMSO.
Prepare a 10 mM stock solution of Deferiprone in water.
Create a serial dilution of the test compound and the positive control in HEPES buffer (e.g., from 1 mM to 1 µM).
Assay Setup (in a 96-well plate):
To each well, add 50 µL of HEPES buffer.
Add 25 µL of the test compound or control at various concentrations.
Add 25 µL of the FeCl₃ solution.
Incubate at room temperature for 30 minutes to allow for chelation.
Add 50 µL of the Ferrozine solution to each well.
Incubate for another 10 minutes.
Measurement:
Read the absorbance at 562 nm. A decrease in absorbance indicates that the test compound has chelated the iron, making it unavailable to Ferrozine.
Data Analysis:
Calculate the percentage of iron chelation for each concentration.
Plot the percentage of chelation against the compound concentration and determine the IC₅₀ value.
Expected Outcome:
A dose-dependent decrease in absorbance at 562 nm, indicating the iron-chelating ability of the compound. The IC₅₀ value can be compared to that of Deferiprone.
Workflow Diagram:
Caption: Workflow for the iron chelation assay.
Protocol 3.2: Synthetic Elaboration via Suzuki Cross-Coupling
This protocol describes a method to diversify the N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide scaffold by introducing an aryl or heteroaryl group at the 2-position.
Principle: The carbon-iodine bond is reactive towards palladium-catalyzed cross-coupling reactions, allowing for the formation of a new carbon-carbon bond.
Standard glassware for organic synthesis (round-bottom flask, condenser)
Inert atmosphere setup (e.g., nitrogen or argon)
TLC plates and column chromatography supplies for purification
Procedure:
Reaction Setup:
To a round-bottom flask, add N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (1.0 eq), arylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
Reaction:
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Characterization:
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Outcome:
Formation of a new C-C bond at the 2-position of the pyridinone ring, yielding a novel derivative for further biological evaluation.
Workflow Diagram:
Caption: Workflow for Suzuki cross-coupling reaction.
Data Summary
As there is no direct experimental data for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in the public domain, the following table presents hypothetical data based on the known properties of related compounds to guide researchers on expected outcomes.
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide represents a promising, yet underexplored, scaffold for medicinal chemistry. Its inherent iron-chelating properties, coupled with a synthetically versatile iodo-substituent, make it an attractive starting point for the development of novel therapeutics targeting a range of diseases, from iron overload disorders to cancer and anemia. The protocols outlined in this guide provide a robust framework for initiating the investigation of this compound's biological activities and for its elaboration into a library of novel derivatives.
References
Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220201. [Link]
Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10(1), x250695. [Link]
Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. [Link]
Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 1), 1. [Link]
Molbase. (n.d.). N-(3-hydroxy-4-[5][6]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. Retrieved from [Link]
Yadav, M., Singh, P., Singh, S. K., Singh, R., & Singh, J. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11333. [Link]
Jo, S., Lee, S. O., Lee, H., Lee, J. W., Jung, Y. H., & Ro, S. (2014). Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation. Bioorganic & Medicinal Chemistry Letters, 24(14), 3142–3145. [Link]
Zarei, M., Shafaroodi, H., & Asadi, M. (2013). A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. Research in Pharmaceutical Sciences, 8(3), 199–204. [Link]
Liu, Z., & Hider, R. C. (2019). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 7, 673. [Link]
Ugwu, D. I., Okoro, U. C., & Onoja, E. O. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2), 330-333. [Link]
Ferreira, D. S., Carneiro, C., Silva, A. M., Marques, S. M., Gano, L., Correia, J. D., & Orvig, C. (2015). 3-Hydroxy-4-pyridinone derivatives designed for fluorescence studies to determine interaction with amyloid protein as well as cell permeability. Bioorganic & Medicinal Chemistry Letters, 25(17), 3654–3657. [Link]
Wang, X., Li, X., Wang, Y., Zhang, Y., Zhao, Y., Feng, Y., ... & Zhang, W. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(12), 10233–10247. [Link]
Rodriguez, H., & Albericio, F. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]
Radhi, A. W., & Al-Adily, M. J. (2017). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. International Journal of ChemTech Research, 10(4), 89-96. [Link]
Application Notes and Protocols for the Crystallization of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Introduction: The Critical Role of the Crystalline State N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is a substituted pyridine derivative with functional groups—hydroxyl, amide, and iodo—that suggest its potential as a key...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of the Crystalline State
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is a substituted pyridine derivative with functional groups—hydroxyl, amide, and iodo—that suggest its potential as a key intermediate or active pharmaceutical ingredient (API) in drug development. In the pharmaceutical sciences, the solid-state form of a compound is of paramount importance. The crystalline state, a highly ordered three-dimensional arrangement of molecules, governs critical physicochemical properties including stability, solubility, dissolution rate, and bioavailability.[1][2][3][] An amorphous solid, lacking this long-range order, may exhibit different and often less desirable properties, such as lower chemical and physical stability.[]
Therefore, developing robust and reproducible crystallization methods is not merely a purification step; it is a critical process to ensure the quality, efficacy, and safety of the final drug product.[3][5] The ability to consistently produce a specific crystalline form, or polymorph, is a regulatory expectation and a cornerstone of process control in pharmaceutical manufacturing.[1][2]
This guide provides a detailed exploration of several field-proven crystallization methodologies applicable to N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. It moves beyond simple procedural lists to explain the underlying principles, enabling researchers to rationally design, troubleshoot, and optimize their crystallization experiments.
Part 1: Foundational Principles of Crystallization
Successful crystallization is a thermodynamic process driven by supersaturation, where a solution contains more dissolved solute than it can theoretically hold at equilibrium.[6] This unstable state is resolved through two fundamental stages: nucleation, the initial formation of microscopic crystal nuclei, and crystal growth, the subsequent orderly addition of molecules to these nuclei.[][6] The key to obtaining high-quality single crystals, rather than an amorphous precipitate or microcrystalline powder, is to control the rate at which supersaturation is achieved. Slow, controlled changes promote the growth of fewer, larger, and more perfect crystals.
The Cornerstone: Strategic Solvent Selection
The choice of solvent is the most critical parameter in a crystallization experiment.[7] The ideal solvent should exhibit a steep solubility curve with respect to the parameter being changed (e.g., temperature, composition). For N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, the presence of polar hydroxyl, amide, and pyridine moieties suggests that polar solvents will be effective solubilizers due to the "like dissolves like" principle.[8]
Ideal Solvent Characteristics:
High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of hot solvent.[6][8]
Low solubility at ambient or cold temperatures: The compound should readily crystallize out of the solution upon cooling.[6][8]
Inertness: The solvent must not react with the compound.[8]
Volatility: A relatively low boiling point (ideally <100-120 °C) facilitates easy removal from the final crystals.[9]
Impurity Profile: The solvent should either keep impurities fully dissolved or not dissolve them at all, even when hot.[7]
A preliminary solvent screen is essential. This involves testing the solubility of a few milligrams of the compound in a small volume (e.g., 0.5 mL) of various solvents at both room temperature and their boiling points.
Potential for H-bonding with the hydroxyl and amide groups.
Ethanol
78
High (Protic)
Excellent general-purpose solvent for moderately polar compounds.[9]
Methanol
65
High (Protic)
Similar to ethanol but more volatile; can dissolve more polar compounds.[8]
Acetone
56
Medium (Aprotic)
Good solvent, but its low boiling point can sometimes be a drawback.[8]
Ethyl Acetate
77
Medium (Aprotic)
A common choice for compounds of intermediate polarity.[10]
Acetonitrile
82
Medium (Aprotic)
Can be effective for nitrogen-containing heterocycles.
Tetrahydrofuran (THF)
66
Low-Medium
A good "good" solvent for use in anti-solvent methods.[10]
Toluene
111
Low
May be useful in mixed-solvent systems or if the compound is less polar than anticipated.[9]
Hexanes / Heptane
~69 / ~98
Low
Primarily used as anti-solvents or "bad" solvents in mixed systems.[10]
Part 2: Detailed Crystallization Protocols
The following protocols are designed as robust starting points. Researchers should meticulously document all parameters—volumes, temperatures, and observation times—to ensure reproducibility and to inform optimization efforts.
Method 1: Slow Evaporation
Principle: This is the simplest technique, relying on the slow evaporation of the solvent from a near-saturated solution. As the solvent volume decreases, the concentration of the solute increases past the saturation point, inducing crystallization.[11][12][13] This method is best suited for compounds that are stable in the laboratory atmosphere.[12]
Protocol:
Dissolution: Dissolve a known quantity of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in a suitable solvent (e.g., ethanol, methanol) at room temperature to create a clear, slightly subsaturated solution. Start with approximately 1-5 mL of solvent per 100 mg of compound.[11]
Filtration: Filter the solution through a syringe filter (0.22 or 0.45 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.[14]
Setup: Cover the vessel with parafilm or aluminum foil. Using a needle, pierce a few small holes in the cover.[11][12] The number and size of the holes control the evaporation rate. Fewer/smaller holes for volatile solvents; more/larger holes for less volatile ones.[12]
Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations.
Observation: Monitor the vessel periodically without disturbing it. Crystals should form over the course of several hours to days.
Harvesting: Once suitable crystals have formed, carefully remove the mother liquor with a pipette and wash the crystals with a small amount of cold solvent.
Scientist's Notes:
Causality of Rate Control: A slow evaporation rate is crucial. If the solvent evaporates too quickly, the supersaturation level will rise rapidly, leading to the formation of many small nuclei and resulting in microcrystalline powder instead of large single crystals.[13]
Vessel Choice: Narrow vessels like test tubes or NMR tubes are often preferred over beakers as their smaller surface area naturally slows evaporation and protects the solution from dust.[11][13]
Workflow Diagram: Slow Evaporation
A generalized workflow for the slow evaporation crystallization method.
Method 2: Slow Cooling
Principle: This technique leverages the common property of solids being more soluble at higher temperatures.[6] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to a state of supersaturation and subsequent crystal formation.[3][12]
Protocol:
Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (one that shows a significant solubility difference between hot and cold).
Heating: Gently heat the mixture (e.g., on a hot plate) to the boiling point of the solvent, adding small aliquots of hot solvent until the compound just completely dissolves.[6]
Insulation & Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow the cooling rate, the flask can be placed inside a larger beaker containing hot water or wrapped in glass wool.
Secondary Cooling: Once the flask has reached room temperature and crystal formation has initiated, place it in an ice bath or refrigerator (4 °C) for at least 30 minutes to maximize the yield of crystals.[6]
Harvesting: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry.
Scientist's Notes:
Avoiding "Oiling Out": If the solution is cooled too rapidly or is too concentrated, the compound may come out of solution above its melting point, forming an oil instead of crystals.[9] If this occurs, reheat the solution, add slightly more solvent, and cool it more slowly.
Inducing Nucleation: If crystals do not form, nucleation can sometimes be induced by scratching the inside of the flask with a glass rod (creates microscopic imperfections for nucleation) or by adding a "seed crystal" from a previous successful crystallization.
Workflow Diagram: Slow Cooling
The process flow for crystallization via the slow cooling of a saturated solution.
Method 3: Vapor Diffusion
Principle: This elegant technique is ideal for small quantities of material.[13][14] A drop of the compound dissolved in a "good" solvent is allowed to equilibrate in a sealed chamber containing a reservoir of a "bad" solvent (anti-solvent) in which the compound is insoluble. The more volatile anti-solvent's vapor slowly diffuses into the drop, gradually decreasing the solute's solubility and inducing crystallization.[15][16]
Protocol (Sitting Drop):
Reservoir: Add the anti-solvent (e.g., hexane, diethyl ether) to the reservoir of a crystallization plate or a large vial.
Solution Prep: Prepare a concentrated solution of the compound in a "good," less volatile solvent (e.g., methanol, THF).
Drop Dispensing: Place a small drop (2-10 µL) of the compound's solution onto a pedestal or the bottom of a smaller inner vial.[17]
Sealing: Place the inner vial/pedestal inside the larger chamber containing the anti-solvent reservoir and seal the chamber tightly.[17]
Incubation & Observation: Store the setup in a stable environment and monitor for crystal growth within the drop over several days.
Scientist's Notes:
Solvent Pairing: The key is choosing a miscible solvent/anti-solvent pair where the anti-solvent is significantly more volatile than the solvent.[14] For example, a solution in methanol (b.p. 65 °C) can be diffused with diethyl ether (b.p. 35 °C) as the anti-solvent.
Hanging vs. Sitting Drop: The hanging drop method, where the drop hangs from an inverted coverslip, is also common.[18] The principle is identical. The choice is often based on preference and available equipment.
Diagram: Vapor Diffusion (Sitting Drop)
Schematic of the vapor diffusion method leading to crystallization.
Principle: This method involves reducing the solubility of a compound by altering the composition of the solvent system.[19] An anti-solvent (a "bad" solvent in which the compound is insoluble) is introduced to a solution of the compound in a "good" solvent. The two solvents must be miscible.[7]
Protocol (Direct Addition):
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., THF, acetone).
Anti-Solvent Addition: Slowly add a "bad" anti-solvent (e.g., water, hexane) dropwise while stirring until the solution becomes faintly turbid (cloudy). This indicates the point of saturation has been reached.
Clarification: Add one or two drops of the "good" solvent, or gently warm the mixture, until the turbidity just disappears.
Crystallization: Cover the vessel and allow it to stand undisturbed. As the solution slowly cools or evaporates slightly, crystals will form.
Protocol (Layering/Liquid Diffusion):
This is a gentler variation where mixing occurs via slow diffusion.
Dissolve the compound in a small amount of a "good" solvent and place it in a narrow test tube.
Very carefully and slowly, pipette the anti-solvent down the side of the test tube to form a distinct layer on top of the solution.[16] A less dense anti-solvent (e.g., hexane) should be layered on top of a denser solvent (e.g., dichloromethane).
Seal the tube and leave it undisturbed. Crystals will often form at the interface between the two solvent layers over time.[14]
Scientist's Notes:
Controlling Nucleation: The slow addition of the anti-solvent is critical to prevent rapid precipitation. This method provides excellent control over supersaturation.[19][20]
Miscibility is Key: The chosen "good" solvent and anti-solvent must be fully miscible with each other, otherwise, a two-phase liquid system will form, and crystallization will not occur as intended.[7]
Workflow Diagram: Anti-Solvent Addition
Process for inducing crystallization via direct anti-solvent addition.
Part 3: Characterization and Validation
Once crystals are obtained, their identity, purity, and solid-state form must be confirmed.
Visual Inspection: High-quality crystals often have well-defined faces and sharp edges when viewed under a microscope.
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form of a material and detecting polymorphism.[1][21] A sharp, well-defined diffraction pattern is indicative of crystalline material.
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow associated with transitions in a material as a function of temperature, providing a sharp melting point for a pure crystalline substance.[1][21]
References
The Slow Evaporation Method. (n.d.). Retrieved from University of Washington, Department of Chemistry. [Link]
API Crystallinity and Polymorphism. (n.d.). Pharma Innovation. [Link]
Farrell, M. (2012, October 2). Tips and Tricks for the Lab: Growing Crystals Part 2. ChemistryViews. [Link]
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]
Guide for crystallization. (n.d.). Retrieved from University of Geneva. [Link]
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, C80, 337–342. [Link]
Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. [Link]
How to grow crystals for X-ray crystallography. (2024, October 16). International Union of Crystallography. [Link]
Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora. [Link]
Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. [Link]
Farrell, M. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
Williamson, K. L. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 52(8), 533. [Link]
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. [Link]
Understanding the Importance of Crystallization Processes. (2020, October 14). Contract Pharma. [Link]
API Physical & Chemical Characterization. (n.d.). CD Formulation. [Link]
Crystallization. (n.d.). Organic Chemistry at CU Boulder. [Link]
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]
Crystallisation in pharmaceutical processes. (n.d.). BIA Separations. [Link]
The Use of Cooling Crystallization in an Ionic Liquid System for the Purification of Pharmaceuticals. (2025, August 6). Request PDF - ResearchGate. [Link]
Development of Crystallization Processes for Pharmaceutical Applications. (n.d.). LACCEI.org. [Link]
Crystallinity Determination for API Development. (2023, May 8). Labinsights. [Link]
Simonova, O. R., Volkova, T. V., & Perlovich, G. L. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(34), 22558-22571. [Link]
Crystal structure and Hirshfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide. (2019). IUCrData, 4(6). [Link]
Technical Support Center: N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Welcome to the technical support resource for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information an...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support resource for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for potential degradation pathways encountered during experimentation. The insights provided herein are based on established chemical principles and data from analogous compounds, offering a predictive framework for handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide?
While specific degradation studies on N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide are not extensively published, its structure suggests three main points of lability based on the chemistry of its functional groups: the acetamide moiety, the 2-iodo-3-hydroxypyridine core, and the molecule's overall electronic properties. The primary concerns are susceptibility to hydrolysis, oxidation, and photodegradation. Commercial suppliers recommend storing the compound at -20°C to mitigate these degradation processes.[1]
Q2: My solution of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is changing color. What could be the cause?
Color change in solutions containing aromatic iodo- and hydroxyl- functionalities often indicates degradation. The most probable causes are oxidation of the hydroxypyridine ring or the release of iodine.
Oxidation: Phenolic systems, including hydroxypyridines, can be oxidized to form quinone-like structures, which are often colored.[2][3] This process can be accelerated by exposure to air (oxygen), metal ions, or oxidizing agents.
Deiodination: The carbon-iodine bond can be cleaved, particularly under light or in the presence of radicals, leading to the formation of elemental iodine (I2), which can impart a yellow to brownish color to the solution.
Q3: I suspect the acetamide group is hydrolyzing. Under what conditions is this likely, and what are the products?
The acetamide group is susceptible to hydrolysis under both acidic and alkaline conditions, particularly with heating.[4][5][6][7]
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid (e.g., HCl), the amide bond is cleaved to yield 4-amino-2-iodo-3-hydroxypyridine and acetic acid.[4][5][6]
Base-Catalyzed Hydrolysis (Saponification): With a base like sodium hydroxide, hydrolysis will produce 4-amino-2-iodo-3-hydroxypyridine and an acetate salt (e.g., sodium acetate).[4][6]
This hydrolysis is generally slower than ester hydrolysis but can be a significant degradation pathway in unbuffered aqueous solutions or during certain experimental workups.
Troubleshooting Guide
Issue 1: Unexpected Peaks in LC-MS/HPLC Analysis
Possible Cause A: Hydrolytic Degradation
Symptoms: Appearance of a more polar peak corresponding to the amine product (4-amino-2-iodo-3-hydroxypyridine).
Troubleshooting Steps:
pH Control: Ensure that aqueous solutions are buffered to a neutral pH (around 6-7.5). Avoid prolonged storage in highly acidic or basic conditions.
Temperature Management: Perform experiments at the lowest practical temperature to slow the rate of hydrolysis.
Confirmation: Synthesize or procure a standard of the suspected hydrolysis product (4-amino-2-iodo-3-hydroxypyridine) to confirm its identity by retention time and mass spectrometry.
Possible Cause B: Oxidative Degradation
Symptoms: Multiple new peaks, potentially with masses corresponding to the addition of oxygen or loss of hydrogen. The solution may also exhibit a color change.
Troubleshooting Steps:
Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Degas Solvents: Use degassed solvents for preparing solutions and for the mobile phase in chromatography.
Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, if compatible with your experimental system.
Metal Chelators: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.
Possible Cause C: Photodegradation
Symptoms: Appearance of new peaks, especially after exposure to light. This may be accompanied by the formation of a de-iodinated product.
Troubleshooting Steps:
Light Protection: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.
Wavelength Consideration: Be mindful of the light sources used in laboratory instruments (e.g., UV detectors in HPLC), as these can induce photodegradation.[8][9]
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide based on the chemical principles of its functional groups.
Caption: Predicted photodegradation via deiodination.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to intentionally degrade N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide and identify its degradation products.
Objective: To identify the degradation products under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Methanol (HPLC grade)
Water (HPLC grade)
1 M HCl
1 M NaOH
30% H₂O₂
Amber and clear glass vials
HPLC-UV/MS system
Procedure:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in methanol.
Acid Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 1 M HCl in a vial.
Heat at 60°C for 24 hours.
Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.
Base Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH in a vial.
Heat at 60°C for 24 hours.
Cool, neutralize with 1 M HCl, and dilute with mobile phase for analysis.
Oxidative Degradation:
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂ in a vial.
Keep at room temperature for 24 hours.
Dilute with mobile phase for analysis.
Photodegradation:
Place a solution of the compound in a clear vial and expose it to direct sunlight or a photostability chamber for 24-48 hours.
Prepare a control sample in an amber vial and store it in the dark.
Dilute with mobile phase for analysis.
Analysis: Analyze all samples by HPLC-UV/MS to separate and identify the degradation products. Compare the chromatograms of the stressed samples with the control.
Protocol 2: Analytical Method for Stability Testing
Objective: To provide a starting point for an HPLC method to monitor the stability of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Parameter
Condition
Column
C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
5% B to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 254 nm and 280 nm
Injection Volume
10 µL
This method should be optimized for your specific instrumentation and requirements.
Summary of Potential Degradation Products
Degradation Pathway
Potential Product
Molecular Weight
Notes
Hydrolysis
4-Amino-2-iodo-3-hydroxypyridine
235.97
More polar than the parent compound.
Oxidation
Putative Quinone-Imine Derivative
276.03
Likely colored and reactive.
Photodegradation
N-(3-Hydroxypyridin-4-yl)acetamide
152.15
Loss of iodine.
References
Missioui, S., et al. (2021). Acta Crystallographica Section E: Crystallographic Communications, E77(Pt 5), 551–554. (Note: This is a representative citation for N-arylacetamides, providing context on their study).
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
Uppu, R. M., & Fronczek, F. W. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10(9), x250695.
Hines III, J. V., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]
ResearchGate. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]
Molbase. (n.d.). N-(3-hydroxy-4-ox[10][11]azolo[4,5-b]pyridin-2-ylphenyl)acetamide. Retrieved from [Link] (Note: Link provides context for related structures).
Angene Chemical. (n.d.). N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide(CAS# 1186310-97-3). Retrieved from [Link]
BYJU'S. (2023, March 12). Hydrolysis of Acetamide. Retrieved from [Link]
Wang, W., et al. (2019). Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. Chemosphere, 221, 270-277. [Link]
Christiansen, J. (n.d.). Iodination of phenol.
O'Donnell, K. M., et al. (2024). Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light.
Dong, W., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. Water Research, 193, 116851. [Link]
Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]
Wang, J., et al. (2019). Fe(II)
Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]
Zhang, T., & Zhou, Y. (2012). Iodine-sensitized degradation of 2,4,6-trichlorophenol under visible light. Environmental Science & Technology, 46(16), 9005-9011. [Link]
The Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. Retrieved from [Link]
Patil, S. B., et al. (2005). A mild and efficient method for the iodination of phenolic derivatives. Tetrahedron Letters, 46(42), 7179-7181.
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. Retrieved from [Link]
Edwards, M. A., et al. (2015). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. Molecules, 20(8), 14844–14859. [Link]
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
Bracco Imaging S.p.A. (2009). Process for the iodination of aromatic compounds.
Technical Support Center: Navigating Solubility Challenges with N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Welcome to the dedicated technical support guide for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and ov...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the dedicated technical support guide for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges encountered during in vitro and in vivo experimental assays. Our goal is to provide you with the scientific rationale and practical methodologies to ensure reliable and reproducible results.
Introduction: Understanding the Molecule
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (MW: 278.05 g/mol , Formula: C₇H₇IN₂O₂) is a substituted pyridinol derivative with potential applications in various research fields.[1] Its structure, characterized by a hydroxylated pyridine ring, an acetamide group, and an iodine atom, presents a unique set of physicochemical properties that can lead to low aqueous solubility. This guide will walk you through a systematic approach to enhance its solubility for successful experimental outcomes.
Q1: My initial attempts to dissolve N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in aqueous buffers have failed. What is the recommended starting point?
A1: Initial Solvent Selection and Stock Solution Preparation
Due to its predominantly hydrophobic nature, direct dissolution in aqueous buffers is often challenging. The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent.
Core Principle: The "like dissolves like" principle is fundamental.[2] A polar aprotic solvent is generally a good starting point for compounds that have both polar and nonpolar characteristics.
Recommended Protocol:
Primary Solvent: Start with 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful and versatile solvent capable of dissolving a wide range of organic compounds.[3][4]
Stock Concentration: Aim for a high but manageable stock concentration, for example, 10-50 mM. This minimizes the volume of organic solvent introduced into your final assay medium.
Dissolution Technique:
Add the appropriate volume of DMSO to your weighed compound.
Vortex thoroughly for 1-2 minutes.
If dissolution is slow, gentle warming (37°C) or brief sonication can be employed. Caution: Prolonged heating can degrade the compound.
Storage: Store the DMSO stock solution at -20°C to maintain stability.[1] Be aware that repeated freeze-thaw cycles can lead to compound precipitation, so consider aliquoting the stock solution.[5]
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: Addressing Precipitation upon Aqueous Dilution
This is a common issue known as "antisolvent precipitation." It occurs when a compound dissolved in a good solvent (like DMSO) is introduced into a poor solvent (aqueous buffer), causing it to crash out of solution.[6]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting precipitation.
Strategy 1: Optimize Final DMSO Concentration
High concentrations of DMSO can be toxic to cells and can also promote precipitation.[7][8]
Guideline: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.[7]
Action: Adjust your stock concentration and dilution scheme to achieve the lowest possible final DMSO concentration while still delivering the desired compound concentration.
Strategy 2: pH Modification
The solubility of ionizable compounds is highly dependent on the pH of the solution.[9][10] N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide has a hydroxyl group and a pyridine nitrogen, which can be protonated or deprotonated.
Mechanistic Insight: The pyridine nitrogen is basic and can be protonated at acidic pH, forming a more soluble salt. Conversely, the hydroxyl group is acidic and will be deprotonated at basic pH, also potentially increasing solubility.
Experimental Protocol:
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).
Add the DMSO stock of your compound to each buffer to the desired final concentration.
Visually inspect for precipitation and, if possible, quantify the soluble fraction using techniques like UV-Vis spectroscopy after filtration or centrifugation.
Strategy 3: Co-solvent Systems & Solubilizing Excipients
If pH adjustment is not sufficient or compatible with your assay, the use of co-solvents or excipients can be explored.
Co-solvents: These are water-miscible organic solvents that, when added to the aqueous phase, increase the solubility of hydrophobic compounds.[11][12]
Can potentially extract lipids from cell membranes.
Note: These are starting ranges and should be optimized for your specific assay system.
Q3: How can I determine the kinetic solubility of my compound in different formulations?
A3: High-Throughput Kinetic Solubility Assay
A kinetic solubility assay is a valuable tool for quickly screening different solvent and buffer conditions.[19] This assay measures the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer, which is representative of how most compounds are handled in early-stage research.
Experimental Workflow:
Caption: Workflow for a kinetic solubility assay.
Step-by-Step Protocol:
Plate Preparation: Add a small, precise volume (e.g., 1-2 µL) of your high-concentration DMSO stock solution of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide to the wells of a 96-well plate.
Buffer Addition: Add the aqueous buffer of choice (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentration. Include wells with buffers containing different pH values, co-solvents, or excipients to be tested.
Incubation: Seal the plate and incubate with shaking for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C). This allows the system to reach a state of "kinetic" equilibrium.
Separation: Use a filter plate to separate any precipitated compound from the soluble fraction.
Quantification: Determine the concentration of the dissolved compound in the filtrate using a multi-wavelength UV plate reader. A calibration curve of the compound in the same buffer system (ideally without precipitation) should be used for accurate quantification.
Concluding Remarks
Overcoming the low solubility of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is a critical step for obtaining reliable data in your assays. A systematic approach, starting with the preparation of a stable stock solution in DMSO and followed by careful optimization of the final aqueous medium through pH adjustment or the use of co-solvents and excipients, will pave the way for successful experimentation. Always validate the chosen solubilization strategy to ensure it does not interfere with your specific assay's readout.
References
(No author) (2022, February 20). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. [Link]
ChemSynthesis. (n.d.). N-(3-hydroxy-4-[20][21]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. Retrieved from [Link]
Kildegaard, K. F., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(3), 231-235. [Link]
(No author) (n.d.). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
Al-Shakliah, N. S., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Molecules, 27(13), 3994. [Link]
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]
Kumar, L., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2397. [Link]
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. [Link]
González, M., et al. (2014). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 5(9), 899-909. [Link]
Smith, E. A., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(11), 1049-1053. [Link]
Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility. YouTube. [Link]
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
Hörter, D., & Dressman, J. B. (2001). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1431. [Link]
(No author) (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
Patel, J. R., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 894879. [Link]
(No author) (n.d.). Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. [Link]
(No author) (n.d.). N-(3-Chloro-4-hydroxyphenyl)acetamide. ResearchGate. [Link]
ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]
(No author) (n.d.). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. ResearchGate. [Link]
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
(No author) (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(8), 1781-1787. [Link]
Kildegaard, K. F., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(3), 231-235. [Link]
Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. [Link]
Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 74-81. [Link]
(No author) (n.d.). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles). [Link]
Technical Support Center: Optimizing N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide Synthesis
Welcome to the technical support resource for the synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support resource for the synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. The synthesis, while conceptually straightforward, involves a sensitive heterocyclic system where reaction conditions must be carefully controlled to ensure high yield and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to support your success.
Overview of the Synthesis
The preparation of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide typically proceeds via a two-step sequence starting from 4-amino-3-hydroxypyridine. The core strategy involves:
Regioselective Iodination: Introduction of an iodine atom at the C2 position of the pyridine ring. The electron-donating hydroxyl and amino groups strongly activate the ring, making the C2 and C6 positions susceptible to electrophilic substitution. Steric hindrance from the adjacent hydroxyl group and electronic effects typically favor iodination at the C2 position.
N-Acetylation: Subsequent acetylation of the C4-amino group to yield the final acetamide product. This step must be managed to prevent competitive O-acetylation of the C3-hydroxyl group.
The overall success of the synthesis hinges on precise control over reagents, temperature, and reaction times in both steps to maximize the yield of the desired product and minimize the formation of impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Issue
Potential Cause(s)
Recommended Solution(s)
Low to No Product Formation (Iodination Step)
1. Inactive Iodinating Reagent: N-Iodosuccinimide (NIS) can degrade over time. Molecular iodine (I₂) may require an activator. 2. Insufficient Activation: The reaction may be too slow at ambient temperature. 3. Incorrect Solvent: The choice of solvent can significantly impact the solubility of reagents and reaction rate.
1. Use a fresh bottle of NIS or recrystallize old reagent. If using I₂, consider an activating agent like silver sulfate or nitric acid, though this may require further optimization.[1] 2. Gently warm the reaction mixture to 40-50°C and monitor progress by TLC. Avoid excessive heat which can lead to decomposition. 3. Acetonitrile or DMF are often effective solvents for this type of iodination. Ensure starting material is fully dissolved.
Formation of Multiple Products in Iodination Step (from TLC)
1. Di-iodination: The activated pyridine ring may undergo a second iodination. 2. Decomposition: The starting material or product may be unstable under the reaction conditions.
1. Use a strict 1.0 to 1.1 molar equivalent of the iodinating agent. Add the reagent portion-wise at a low temperature (0°C) to control reactivity. 2. Run the reaction at the lowest effective temperature and for the minimum time necessary. Monitor closely with TLC. Ensure an inert atmosphere (N₂ or Ar) if oxidative degradation is suspected.
Low Yield of Final Product (Acetylation Step)
1. Incomplete Reaction: Insufficient acetic anhydride or reaction time. 2. Competitive O-Acetylation: The hydroxyl group can be acetylated, leading to a mixture of products. 3. Hydrolysis of Acetic Anhydride: Presence of water in the reaction will consume the reagent.
1. Use a slight excess (1.2-1.5 equivalents) of acetic anhydride. Monitor the reaction by TLC until the starting amine is consumed.[2] 2. N-acetylation is generally faster than O-acetylation for anilines/aminopyridines. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can enhance selectivity for N-acetylation.[3] 3. Use anhydrous solvents (e.g., dry pyridine or dichloromethane) and ensure all glassware is thoroughly dried.[4]
Product is Dark/Discolored
1. Trace Iodine: Residual iodine from the first step can color the final product. 2. Oxidation: Pyridine and phenol-containing compounds can be susceptible to air oxidation, especially under basic conditions or at elevated temperatures.
1. During the workup of the iodination step, wash the crude product with an aqueous solution of sodium thiosulfate to quench and remove any remaining I₂. 2. Purify the final product by recrystallization with the addition of a small amount of activated charcoal to adsorb colored impurities.
Product is an Oily or Gummy Solid
1. Presence of Impurities: Unreacted starting materials, solvent residues, or byproducts can depress the melting point. 2. Incorrect pH during Workup: The product has both acidic (phenol) and basic (pyridine) character and may not precipitate cleanly if the pH is not optimal.
1. Purify the crude material using column chromatography on silica gel. A gradient elution of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. 2. Carefully adjust the pH of the aqueous solution to the isoelectric point (typically near neutral) to induce precipitation/crystallization.
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: A logical diagram for diagnosing and addressing low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: The most direct precursor is 4-amino-3-hydroxypyridine.[5] The purity of this starting material is critical, as impurities can carry through both steps and complicate purification. It is advisable to check the purity by NMR or LC-MS before starting.
Q2: What are the critical safety precautions for this synthesis?
A2: Acetic anhydride is corrosive and a lachrymator; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Iodine-containing compounds can be toxic and should be handled with care. Pyridine is flammable and has a strong, unpleasant odor. Always work in a well-ventilated area.
Q3: Can I perform this as a one-pot synthesis?
A3: While one-pot iodination and other modifications are sometimes possible for hydroxypyridines, a stepwise approach is recommended for this specific molecule.[6][7] Isolating and purifying the iodinated intermediate (N-(3-hydroxy-2-iodopyridin-4-yl)amine) before proceeding to the acetylation step allows for better control and generally leads to a cleaner final product.
Q4: How should the final product be stored?
A4: N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide contains both phenol and iodo-aryl motifs, which can be sensitive to light and air over long periods. It is recommended to store the purified solid in a sealed, amber vial at -20°C for maximum stability.[8]
Q5: My NMR spectrum looks complex. What are the likely impurities?
A5: Common impurities include the unacetylated intermediate, the O-acetylated isomer, and potentially the di-iodinated species. The O-acetyl isomer would show a characteristic acetyl methyl signal around 2.2-2.3 ppm, while the N-acetyl methyl signal is typically further upfield around 2.0-2.1 ppm. Comparing the integration of the aromatic protons to the acetyl protons can help identify the purity.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Step 1: Synthesis of 4-amino-3-hydroxy-2-iodopyridine
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-hydroxypyridine (1.0 eq).
Dissolution: Add anhydrous acetonitrile (approx. 15-20 mL per gram of starting material) and stir under an inert atmosphere (N₂ or Ar) until the solid is fully dissolved.
Cooling: Cool the solution to 0°C using an ice-water bath.
Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS, 1.1 eq) in anhydrous acetonitrile. Add this solution dropwise to the cooled pyridine solution over 20-30 minutes. Protect the reaction from light by covering the flask with aluminum foil.
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.
Workup:
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in ethyl acetate and wash with a 10% aqueous sodium thiosulfate solution to remove any unreacted iodine.
Wash with saturated aqueous sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude intermediate, which can be used directly in the next step or purified by column chromatography if necessary.
Step 2: Synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Setup: To a flame-dried round-bottom flask, add the crude 4-amino-3-hydroxy-2-iodopyridine (1.0 eq) from the previous step.
Dissolution: Add anhydrous pyridine (approx. 10-15 mL per gram) and stir under an inert atmosphere. Cool the solution to 0°C in an ice-water bath.
Acetylation: Add acetic anhydride (1.2 eq) dropwise to the cooled solution.
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting amine.
Quenching: Carefully quench the reaction by the slow, dropwise addition of cold water or dry methanol at 0°C to consume excess acetic anhydride.[2]
Isolation & Purification:
Co-evaporate the reaction mixture with toluene under reduced pressure to remove most of the pyridine.[2]
Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃, and brine.[2]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the resulting crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
References
Maloney, K. M., et al. (2008). One-pot iodination of hydroxypyridines. The Journal of Organic Chemistry. Available at: [Link]
Koenigs, E., & Greiner, H. (1931). 4-Pyridylpyridinium dichloride and the synthesis of g-derivatives of pyridine. Berichte der deutschen chemischen Gesellschaft (A and B Series). (Historical context for pyridine chemistry).
Angene Chemical. (n.d.). N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide(CAS# 1186310-97-3). Available at: [Link]
Semantic Scholar. (n.d.). One-pot iodination of hydroxypyridines. Available at: [Link]
Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Available at: [Link]
ResearchGate. (n.d.). Iodination reaction of 3 (BODIPY-NHS). (General reference on iodination methods). Available at: [Link]
Jogireddy, R., & Dakas, P. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Organic & Biomolecular Chemistry.
Chem-Agro. (n.d.). N-(3-hydroxy-4-oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. (Reference for a related structure). Available at: [Link]
MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. Available at: [Link]
MDPI. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts. Available at: [Link]
Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link]
PubMed Central (PMC). (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. Available at: [Link]
Oakwood Chemical. (n.d.). N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram. (Reference for a related isomer). Available at: [Link]
Technical Support Center: Synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Welcome to the technical support center for the synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide?
A1: The most plausible and frequently employed synthetic strategy involves a two-step process starting from 4-amino-3-hydroxypyridine. The first step is the regioselective iodination of the pyridine ring at the 2-position, followed by the N-acetylation of the amino group. The order of these steps can be reversed, but iodination of the electron-rich hydroxypyridine ring is often performed first.
Q2: What are the critical parameters to control during the iodination step?
A2: The key to a successful iodination is controlling the regioselectivity. The hydroxyl and amino groups strongly activate the pyridine ring, making it susceptible to over-iodination. Critical parameters to control include:
Stoichiometry of the iodinating agent: Using a slight excess of the iodinating agent can lead to the formation of di-iodinated byproducts. Precise control of the molar equivalents is crucial.
Reaction Temperature: Lower temperatures generally favor mono-iodination and help to minimize side reactions.
Choice of Iodinating Agent: Milder iodinating agents, such as N-iodosuccinimide (NIS), are often preferred over more reactive ones like iodine monochloride (ICl) to enhance selectivity.
Q3: What are the primary challenges during the N-acetylation step?
A3: The main challenge in the acetylation step is achieving chemoselectivity. The starting material for this step, 4-amino-3-hydroxy-2-iodopyridine, possesses two nucleophilic sites: the amino group and the hydroxyl group. This can lead to the formation of an O-acetylated side product. Reaction conditions, such as the choice of acetylating agent, solvent, and temperature, will influence the ratio of N- to O-acetylation.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system (e.g., ethyl acetate/hexane) should be developed to clearly separate the starting material, the desired product, and any potential side products. Staining with an appropriate reagent, such as potassium permanganate, can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Troubleshooting Guide: Common Side Reaction Products
During the synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, several side products can form, leading to purification challenges and reduced yields. This section details the most common side products, their mechanisms of formation, and strategies for their identification and mitigation.
Problem 1: Formation of a Di-iodinated Side Product
Symptom: You observe a product with a significantly higher molecular weight than expected in your mass spectrum, and your NMR spectrum shows a loss of one aromatic proton signal.
Probable Cause: The high reactivity of the 3-hydroxypyridine ring system can lead to di-iodination, particularly if there is an excess of the iodinating agent or if the reaction is run for an extended period or at elevated temperatures. The most likely di-iodinated product is N-(3-hydroxy-2,6-diiodopyridin-4-yl)acetamide.
Proposed Mechanism of Formation:
Caption: Formation of the di-iodinated side product.
Troubleshooting and Mitigation:
Mitigation Strategy
Detailed Protocol
Control Stoichiometry
Carefully weigh the starting material and the iodinating agent. Use no more than 1.05 equivalents of the iodinating agent.
Optimize Temperature
Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second iodination.
Slow Addition
Add the iodinating agent portion-wise or as a solution via a syringe pump over an extended period to maintain a low concentration of the reagent in the reaction mixture.
Purification
The di-iodinated product is typically less polar than the mono-iodinated product. It can often be separated by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane.
Problem 2: Formation of an O-Acetylated Side Product
Symptom: Your reaction mixture shows a product with the same mass as your desired product, but with a different retention time on TLC/HPLC and a distinct NMR spectrum. Specifically, you may observe a downfield shift of the pyridine protons and the absence of a phenolic proton signal.
Probable Cause: The hydroxyl group on the pyridine ring can compete with the amino group during the acetylation step, leading to the formation of the O-acetylated isomer, N-(3-acetoxy-2-iodopyridin-4-yl)acetamide.
Proposed Mechanism of Formation:
Caption: Competing N- and O-acetylation pathways.
Troubleshooting and Mitigation:
Mitigation Strategy
Detailed Protocol
Choice of Acetylating Agent
Acetic anhydride is a common acetylating agent. The use of acetyl chloride may favor N-acetylation under certain conditions.
Solvent Effects
Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. The use of pyridine as a solvent can catalyze both N- and O-acetylation.[1]
Temperature Control
Running the reaction at lower temperatures (e.g., 0 °C) can sometimes improve the selectivity for N-acetylation.
pH Control
In some cases, controlling the pH of the reaction mixture can influence the relative nucleophilicity of the amino and hydroxyl groups.
Selective Hydrolysis
If the O-acetylated product is formed, it may be possible to selectively hydrolyze the ester group under mild basic conditions (e.g., with a dilute solution of sodium bicarbonate) while leaving the amide intact.[2]
Problem 3: Incomplete Reaction or Low Yield
Symptom: TLC or HPLC analysis shows a significant amount of unreacted starting material even after an extended reaction time.
Probable Cause: This can be due to several factors, including insufficient reagent, low reaction temperature, or deactivation of the catalyst (if one is used).
Troubleshooting and Mitigation:
Mitigation Strategy
Detailed Protocol
Reagent Stoichiometry
Ensure that at least a stoichiometric amount of the iodinating or acetylating agent is used. For challenging reactions, a slight excess (e.g., 1.1 equivalents) may be necessary.
Temperature and Reaction Time
Gradually increase the reaction temperature and monitor the progress by TLC/HPLC. Be aware that higher temperatures may also promote side reactions.
Reagent Purity
Use high-purity reagents and anhydrous solvents, as impurities or water can quench the reagents or interfere with the reaction.
Catalyst Addition
If a catalyst is used (e.g., in some iodination reactions), ensure it is active and added under the correct conditions.
Experimental Protocols
Illustrative Synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
This protocol is a general guideline based on established methodologies for similar compounds and should be optimized for specific laboratory conditions.
Step 1: Iodination of N-(3-Hydroxypyridin-4-yl)acetamide
Caption: Workflow for the iodination of N-(3-Hydroxypyridin-4-yl)acetamide.
Dissolve N-(3-Hydroxypyridin-4-yl)acetamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
Cool the solution to 0 °C in an ice bath.
Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
Extract the product with a suitable organic solvent, such as ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Characterization of Potential Side Products
Thin Layer Chromatography (TLC):
Starting Material (N-(3-Hydroxypyridin-4-yl)acetamide): Typically the most polar spot.
Desired Product (N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide): Less polar than the starting material.
Di-iodinated Product: Even less polar than the mono-iodinated product.
O-Acetylated Product: May have a similar polarity to the desired N-acetylated product, but should be distinguishable with an optimized eluent system.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR:
Di-iodinated Product: Look for the disappearance of one of the aromatic proton signals compared to the mono-iodinated product.
O-Acetylated Product: The phenolic -OH proton signal will be absent. The acetyl methyl signal will likely have a different chemical shift compared to the N-acetyl group. The aromatic protons will likely be shifted downfield due to the electron-withdrawing effect of the acetoxy group.
¹³C NMR:
The carbon atoms attached to iodine will show a characteristic upfield shift. The number of signals in the aromatic region will help to confirm the substitution pattern.
Mass Spectrometry (MS):
The molecular ion peak (M+) will be the most informative for identifying the desired product and the di-iodinated side product.
Maloney, K. M., et al. (2009). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 74(14), 5111–5114.
Arkat USA. (2006).
NIST. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved from [Link]
Angene Chemical. (n.d.). N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide(CAS# 1186310-97-3). Retrieved from [Link]
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
Google Patents. (n.d.). Acetamide derivatives - US5270342A.
Google Patents. (n.d.). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - US4379793A.
Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) [Video]. YouTube. [Link]
Technical Support Center: Stabilizing N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. As a specialized halogenated hydroxypyridine derivative, th...
Author: BenchChem Technical Support Team. Date: January 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. As a specialized halogenated hydroxypyridine derivative, this compound presents unique stability challenges in solution. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs) on Solution Stability
This section addresses common initial questions regarding the handling and storage of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide solutions.
Q1: What are the primary stability concerns for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in solution?
A1: The stability of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in solution is primarily influenced by its susceptibility to several degradation pathways, largely dictated by its chemical structure. The main concerns are:
Hydrolytic Degradation: The amide and hydroxypyridine functionalities make the molecule prone to hydrolysis. This degradation is highly dependent on the pH of the solution. Generally, pyridine derivatives exhibit lability in acidic conditions and are particularly unstable in alkaline environments.
Oxidative Degradation: The electron-rich hydroxypyridine ring is susceptible to oxidation, which can be catalyzed by light, heat, or the presence of trace metal ions. The iodine substituent may also be implicated in oxidative instability.
Photodegradation: Many aromatic and halogenated compounds are sensitive to light, especially UV radiation. Exposure to light can provide the energy needed to initiate degradation reactions, leading to a loss of potency and the formation of impurities.
Q2: What is the recommended solvent for preparing a stock solution of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide?
A2: While specific solubility data for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is not extensively published, based on the properties of similar acetamide and hydroxypyridine derivatives, a polar aprotic solvent is recommended for initial stock solution preparation. Dimethyl sulfoxide (DMSO) is a primary choice due to its high solubilizing power for a wide range of organic compounds. For applications requiring a less polar or more volatile solvent, N,N-Dimethylformamide (DMF) , methanol , or ethanol can be considered. It is crucial to use anhydrous, high-purity solvents to minimize water content and potential contaminants that could accelerate degradation. Preliminary solubility testing at a small scale is always recommended.
Q3: How should I store my stock solution of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide?
A3: Proper storage is critical to maintaining the integrity of your N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide stock solution. The following conditions are recommended:
Temperature: For long-term storage, it is advisable to store the stock solution at -20°C or -80°C .[1] Some suppliers recommend storage of the solid compound at -20°C.[1]
Light Protection: The solution should be stored in amber vials or containers wrapped in aluminum foil to protect it from light and prevent photodegradation.
Inert Atmosphere: To minimize oxidation, it is best practice to aliquot the stock solution into single-use volumes and to purge the headspace of the vials with an inert gas like argon or nitrogen before sealing.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Q4: My N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide solution has turned yellow/brown. What is the cause and can I still use it?
A4: A color change to yellow or brown is a common indicator of degradation, likely due to oxidation or photodegradation. The electron-rich hydroxypyridine ring system is prone to forming colored oxidation products.
Causality: This is often a result of exposure to air (oxygen), light, or the presence of impurities in the solvent. Elevated temperatures can also accelerate this process.
Solution: It is strongly advised not to use a discolored solution for quantitative experiments, as the concentration of the active compound is likely reduced, and the degradation products may interfere with your assay. To prevent this:
Prepare fresh solutions using degassed solvents.
Store aliquots under an inert atmosphere (argon or nitrogen).
Always protect the solution from light.
Consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your stock solution if compatible with your experimental system.
Q5: I am observing precipitation in my N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide solution upon storage or dilution into an aqueous buffer. What should I do?
A5: Precipitation can occur due to poor solubility or a change in the chemical form of the compound.
Causality:
Poor Aqueous Solubility: The compound may have limited solubility in aqueous buffers, especially if the initial stock was prepared in a high concentration of an organic solvent.
pH-Dependent Solubility: The hydroxypyridine moiety has a pKa, and its ionization state, and therefore solubility, will change with the pH of the buffer.
Solution:
Optimize Dilution: When diluting into an aqueous buffer, do so gradually while vortexing to avoid localized high concentrations that can lead to precipitation.
Use of Co-solvents: Consider including a small percentage of a water-miscible organic co-solvent like DMSO or ethanol in your final aqueous solution, if your experimental system allows.
pH Adjustment: Investigate the pH-solubility profile of your compound. Adjusting the pH of the buffer may improve solubility. For hydroxypyridine derivatives, a slightly acidic to neutral pH is often a good starting point.
Sonication: Gentle sonication can help to redissolve small amounts of precipitate, but if the precipitation is extensive, it is better to prepare a fresh, more dilute solution.
Q6: My analytical results (e.g., HPLC-UV) are inconsistent, showing multiple peaks or a decrease in the main peak area over time. How can I address this?
A6: Inconsistent analytical results are a strong indication of compound instability.
Causality:
Degradation: The appearance of new peaks and a decrease in the main peak area suggest that the compound is degrading in the solution used for analysis (e.g., in the autosampler).
Tautomerism: Some hydroxypyridine compounds can exist in equilibrium with their keto tautomers, which might lead to peak broadening or the appearance of a second, closely eluting peak in the chromatogram.
Solution:
Control Sample Temperature: Keep your samples in the autosampler cooled (e.g., 4°C) to slow down degradation during the analytical run.
Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from its potential degradation products. A forced degradation study can help in developing such a method.
Mobile Phase pH: The pH of the mobile phase can influence the tautomeric equilibrium and the retention time of your compound. Using a buffered mobile phase can improve peak shape and reproducibility.
Fresh Samples: Analyze samples as soon as possible after preparation.
III. Detailed Experimental Protocols
This section provides step-by-step methodologies for key experimental workflows.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in DMSO.
Materials:
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (solid)
Anhydrous, high-purity DMSO
Inert gas (Argon or Nitrogen)
Amber glass vials with PTFE-lined screw caps
Calibrated analytical balance
Sonicator (optional)
Procedure:
Solvent Preparation: Degas the required volume of DMSO by sparging with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
Weighing: Accurately weigh the required amount of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (Molecular Weight: 278.05 g/mol ). For 1 mL of a 10 mM solution, you will need 2.78 mg.
Dissolution: Add the weighed compound to an appropriately sized amber vial. Add the degassed DMSO to the desired final volume.
Mixing: Cap the vial and vortex thoroughly. Gentle sonication can be used if dissolution is slow.
Inerting: Once fully dissolved, briefly uncap the vial and gently flush the headspace with argon or nitrogen for about 30 seconds.
Sealing and Storage: Immediately and tightly recap the vial.
Aliquoting: For long-term storage and to avoid multiple freeze-thaw cycles, it is highly recommended to divide the stock solution into smaller, single-use aliquots in separate amber vials. Repeat the inerting step for each aliquot.
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.
Workflow:
Prepare a Stock Solution: Prepare a stock solution of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
Subject to Stress Conditions:
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for a defined period (e.g., 2, 6, 24 hours).
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature and monitor at similar time points.
Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber with a controlled light source (e.g., UV and visible light).
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) in the dark.
Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable analytical method like HPLC-UV.
Evaluation: Compare the chromatograms to identify degradation products and determine the extent of degradation under each condition. This information will reveal the compound's liabilities.
IV. Visualizations and Data Presentation
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide based on its chemical structure.
Caption: Potential degradation pathways for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in solution.
Caption: Workflow for a forced degradation study.
Summary of Recommended Storage and Handling Conditions
Parameter
Recommendation
Rationale
Solvent
Anhydrous DMSO (primary), DMF, Methanol, Ethanol
Good solubility for polar organic compounds. Anhydrous to prevent hydrolysis.
Concentration
Prepare as concentrated stock (e.g., 10 mM) and dilute for working solutions
Minimizes solvent volume and potential for degradation in dilute aqueous solutions.
Prepare fresh dilutions for experiments. Avoid multiple freeze-thaw cycles.
Ensures accurate concentration and minimizes degradation from repeated temperature changes.
V. References
Information on the general stability of pyridine derivatives is synthesized from multiple sources discussing their chemical properties and degradation.
General principles of photodegradation are discussed in various pharmaceutical science resources.
The role of excipients in drug stabilization is a well-established concept in pharmaceutics.
Information on forced degradation studies is based on general pharmaceutical guidelines and best practices.
The use of antioxidants for stabilizing phenolic compounds is a widely documented practice.
HPLC methods for pyridine and related compounds provide a basis for the recommended analytical approach.
The impact of pH on the stability of pharmaceutical compounds is a fundamental concept in pharmaceutics.
The use of cyclodextrins for photostabilization is discussed in the scientific literature on drug delivery.
General laboratory procedures for preparing stock solutions inform the provided protocol.
Technical Support Center: Crystallization of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Welcome to the technical support guide for the crystallization of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the crystallization of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. The inherent structural features of this molecule—a polar hydroxy-pyridine core, an acetamide group capable of hydrogen bonding, and a heavy iodine atom—present unique opportunities and challenges for crystallization. This guide provides in-depth, experience-based solutions in a direct question-and-answer format.
Q1: My solution is clear and I'm not getting any crystals, even after cooling. What should I do?
This is the most common issue in crystallization and typically points to one of two problems: the solution is not sufficiently supersaturated, or the nucleation energy barrier has not been overcome.[1]
Causality: Crystallization begins with nucleation, the formation of stable microscopic crystal seeds, followed by crystal growth.[2][3] If the concentration of your compound is below the supersaturation point, there is no thermodynamic driving force for it to precipitate. Even in a supersaturated solution, nucleation can be kinetically slow and may require an initial energy input or a template surface to begin.
Troubleshooting Protocol:
Confirm Supersaturation: If you used too much solvent, the solution will not be saturated upon cooling.
Action: Gently reheat the solution and evaporate a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration.[1] Allow it to cool again.
Induce Nucleation: If the solution is supersaturated but nucleation is slow, you can try the following:
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic glass fragments dislodged can act as nucleation sites.[1][4]
Seeding: If you have a previous batch of pure crystals, add a single tiny crystal ("seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth.[4][5]
Ultrasonic Bath: Brief exposure to sonication can sometimes induce nucleation.
Patience: Some compounds require extended periods (hours to days) for nucleation to begin. Ensure your flask is in a vibration-free environment and give it time.[5]
Logical Workflow: No Crystals Forming
Caption: Decision tree for troubleshooting failed crystallization.
Q2: My compound separated as a liquid ("oiled out") instead of forming solid crystals. How can I fix this?
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[1] Because impurities are often more soluble in the liquid phase of your compound than in the solvent, this liquid phase can become an impurity sink, frustrating the entire purification process.
Causality: This is common when using a high-boiling point solvent for a relatively low-melting point solid. The solution becomes supersaturated while it is still too hot for the compound to exist as a solid.
Troubleshooting Protocol:
Add More Solvent: Reheat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent (10-15%) to lower the saturation temperature.[1] This ensures that when the solution cools to the point of saturation, the temperature is below the compound's melting point.
Cool Slower: Allow the solution to cool much more slowly. A slower cooling rate can help bypass the temperature range where oiling out occurs.
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.
Change the Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Switch to a different solvent or a mixed-solvent system where crystallization can be induced at a lower temperature (e.g., via anti-solvent addition at room temperature).
Q3: The crystallization happened too quickly, and I got a fine powder or tiny needles. What went wrong?
Rapid crystallization, often called "crashing out," traps impurities within the fast-forming crystal lattice and typically results in very small particles, which can be difficult to filter and wash effectively.[1][7] The goal is slow, methodical crystal growth.
Causality: This is the result of the solution being too highly supersaturated during cooling. This can be caused by using too little solvent or by cooling the solution too rapidly.
Troubleshooting Protocol:
Use More Solvent: Re-dissolve the solid in the same solvent over heat and add a small excess of solvent (e.g., 5-10%). This slightly increases the solubility, requiring a lower temperature to be reached before crystallization begins, which can slow the process.[1]
Q4: My final yield is very low. How can I improve it?
A low yield suggests that a significant portion of your product remained dissolved in the mother liquor after filtration.[1]
Causality: This can be due to several factors: using an excessive amount of solvent, incomplete precipitation due to insufficient cooling, or washing the collected crystals with a solvent at the wrong temperature.
Troubleshooting Protocol:
Minimize Solvent Volume: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture until the last of the solid disappears.
Ensure Complete Cooling: The solubility of your compound decreases as the temperature drops. After cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the solid from the solution.[8]
Proper Washing Technique: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will re-dissolve some of your product on the filter paper.[8]
Recover a Second Crop: The filtrate (mother liquor) still contains some dissolved product. You can often recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.
Q5: What is the best solvent system for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide?
The ideal solvent should dissolve the compound when hot but not when cold.[9][10] Given the polar nature of the molecule (hydroxy, amide, pyridine functionalities), polar solvents are the best starting point.[11][12]
Solvent Selection Strategy:
Single Solvent Screening: Test the solubility of a small amount (~20 mg) of your crude material in ~0.5 mL of various solvents at room temperature and then upon heating.
Mixed Solvent Systems: If your compound is too soluble in one solvent (like methanol) and poorly soluble in another (like water), a mixed-solvent system can be ideal.[11] The two solvents must be miscible.[9] A common procedure is to dissolve the compound in a minimal amount of the "good" hot solvent and then add the "poor" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy, then reheat to clarify before cooling.
Table 1: Potential Solvents for Screening
Solvent Class
Solvent Name
Boiling Point (°C)
Polarity (Dielectric Constant)
Rationale & Notes
Polar Protic
Water
100
80.1
May work well due to H-bonding, but solubility might be low even when hot. Excellent as an anti-solvent.
Ethanol
78
24.5
Good starting point. Often used in an ethanol/water mixed system.[13]
Methanol
65
32.7
Higher polarity than ethanol; may be too good a solvent, leading to lower yield.
Polar Aprotic
Acetone
56
20.7
Good dissolving power, but its volatility can make slow crystallization tricky.
Ethyl Acetate
77
6.0
A moderately polar solvent that is often effective for compounds of this type.
Acetonitrile
82
37.5
High polarity; may be a good solvent for dissolving, potentially paired with an anti-solvent.
Technical Support Center: N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide Scale-Up Synthesis
A Foreword from Your Senior Application Scientist Welcome to the dedicated technical support guide for the scale-up synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. It has come to our attention that specific, publ...
Author: BenchChem Technical Support Team. Date: January 2026
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for the scale-up synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. It has come to our attention that specific, published scale-up literature for this particular molecule is not widely available. This is not uncommon for novel intermediates in drug development.
Therefore, this guide has been constructed based on first-principles of organic chemistry, extensive experience with analogous heterocyclic systems, and established best practices in chemical process scale-up. The troubleshooting strategies and frequently asked questions (FAQs) presented here are designed to be a robust starting point for your process development and to help you anticipate and overcome common challenges. My goal is to empower your team to build a safe, efficient, and reproducible synthesis.
Let's begin by addressing the most common issues encountered during the synthesis and scale-up of this and similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most critical starting material attributes for a successful and reproducible scale-up synthesis?
The quality of your starting material, presumably N-(3-hydroxypyridin-4-yl)acetamide, is paramount. For robust process control, we recommend the following specifications:
Parameter
Recommended Specification
Rationale
Purity (HPLC)
> 99.0%
Prevents the introduction of side-reacting impurities that can consume reagents and complicate purification.
Water Content (Karl Fischer)
< 0.1%
Water can react with many iodinating agents, leading to decreased yield and the formation of by-products.
Residual Solvents (GC)
As per ICH Q3C guidelines
Solvents from previous steps can interfere with the reaction or pose safety risks.
Heavy Metal Content
< 10 ppm
Metal ions can catalyze decomposition or unwanted side reactions.
Troubleshooting Guide: The Iodination Step
The introduction of iodine onto the pyridine ring is often the most challenging step in this synthesis. Below are common problems and their solutions.
Q2: Our iodination reaction is showing low conversion, and we are recovering a significant amount of starting material. What are the likely causes and how can we fix this?
Low conversion is a classic scale-up issue, often stemming from mass transfer limitations or insufficient reagent activity. Let's break down the potential causes.
Possible Cause 1: Inadequate Mixing
On a larger scale, ensuring a homogenous reaction mixture is more difficult. If your iodinating agent is not well-dispersed, you will have localized "hot spots" of reaction and large areas of unreacted starting material.
Troubleshooting Steps:
Agitator Assessment: Ensure your reactor's agitator is appropriate for the viscosity and volume of the reaction. An overhead stirrer with a properly sized impeller is crucial.
Baffling: If your reactor is not baffled, consider adding baffles to improve mixing and prevent vortexing.
Stir Rate Study: Perform a study to determine the optimal stir rate. You can often visually assess mixing efficiency with a non-reactive colored dye before committing to a full-scale reaction.
Possible Cause 2: Deactivation of the Iodinating Agent
Many iodinating agents are sensitive to moisture or other nucleophiles.
Troubleshooting Steps:
Strict Anhydrous Conditions: Ensure all solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Reagent Quality: Test the activity of your iodinating agent before use, especially if it's from a new supplier or an older batch.
Possible Cause 3: Sub-optimal Reaction Temperature
The reaction may require more thermal energy to overcome the activation barrier at scale.
Troubleshooting Steps:
Incremental Temperature Increase: Cautiously increase the reaction temperature in 5-10 °C increments. Monitor for the appearance of by-products by in-process control (IPC) analysis (e.g., HPLC).
Heat Transfer: Ensure your reactor's heating jacket is functioning efficiently and providing uniform heating.
Decision Tree for Troubleshooting Low Conversion
Caption: Troubleshooting flowchart for low reaction conversion.
Q3: We are observing the formation of a significant di-iodinated by-product. How can we improve the selectivity of the reaction?
The formation of di-iodinated species suggests that the activated product is more reactive than the starting material. Controlling stoichiometry and reaction rate is key.
Possible Cause 1: Poor Control Over Local Concentration
If the iodinating agent is added too quickly, it can create localized areas of high concentration, leading to over-reaction.
Troubleshooting Steps:
Slow Addition: Add the iodinating agent slowly and sub-surface if possible. This is a standard procedure in process chemistry to ensure rapid dispersion and avoid high local concentrations.
Dilution: Consider diluting the iodinating agent in a suitable solvent before addition to better control the rate.
Possible Cause 2: Reaction Temperature is Too High
Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the second iodination.
Troubleshooting Steps:
Lower the Temperature: Try running the reaction at a lower temperature. This may require a longer reaction time, but the improvement in selectivity is often worth it.
Potential Side Products in Synthesis
Caption: Potential reaction pathways leading to by-products.
Q4: The work-up and isolation of the product are proving difficult at scale. What are some robust methods for purification?
Purification is often the bottleneck in scaling up a synthesis. Column chromatography, while useful in the lab, is often not economically viable for large-scale production.
Strategy 1: Reactive Quench and Extraction
Protocol:
After the reaction is complete, cool the mixture to 0-5 °C.
Slowly add a solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to quench any unreacted iodine.
Adjust the pH of the aqueous layer to bring the product into an organic solvent. The pKa of the phenolic proton will be critical here; you may need to perform a pH-solubility study.
Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate to obtain the crude product.
Strategy 2: Crystallization/Recrystallization
This is often the most effective method for achieving high purity on a large scale.
Protocol:
Solvent Screen: Perform a solvent screen to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include isopropanol, ethanol, or mixtures like toluene/heptane.
Dissolution: Dissolve the crude product in the chosen solvent at reflux.
Cooling: Cool the solution slowly to allow for the formation of large, pure crystals. A controlled cooling profile is often necessary for reproducibility.
Isolation: Isolate the purified solid by filtration and wash with a small amount of cold solvent.
Drying: Dry the product under vacuum at a suitable temperature.
References
Process Development and Scale-Up in the Pharmaceutical Industry. Organic Process Research & Development, American Chemical Society. [Link]
ICH Harmonised Tripartite Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Practical Organic Synthesis: A Guide for the Bench Chemist. Stoltz, B. M., et al. A comprehensive resource for reaction conditions and work-up procedures. While a book, information is widely available through academic and publisher websites. A representative link is provided. [Link]
Optimization
Avoiding de-iodination of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
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Author: BenchChem Technical Support Team. Date: January 2026
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For: Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource for users of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, a key building block in pharmaceutical and materials science research. A common challenge encountered during its application is the unintended loss of the iodine substituent, a reaction known as de-iodination. This document provides a structured approach to understanding, troubleshooting, and ultimately avoiding this problematic side reaction, ensuring the integrity and success of your experimental outcomes.
Part 1: Core Directive - Understanding the Challenge
De-iodination of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide results in the formation of N-(3-hydroxypyridin-4-yl)acetamide, an impurity that can complicate purification and compromise the yield of the desired product. The presence of the electron-donating hydroxyl group on the pyridine ring can activate the C-I bond, making it susceptible to cleavage under various conditions. This guide is structured to first help you identify if de-iodination is occurring and then to provide actionable strategies to prevent it.
Part 2: Scientific Integrity & Logic - Troubleshooting and Prevention
As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific principles to empower your research. The following sections are grounded in established chemical mechanisms and best practices.
Frequently Asked Questions (FAQs)
Q1: How can I quickly determine if my reaction is undergoing de-iodination?
A1: The most common indicator is the appearance of a more polar byproduct on your Thin Layer Chromatography (TLC) plate. The de-iodinated compound, lacking the large, nonpolar iodine atom, will typically have a lower Rf value. For confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool. You should look for a mass peak corresponding to the de-iodinated product (C7H8N2O2; molecular weight ~152.06 g/mol ) alongside your starting material (C7H7IN2O2; molecular weight ~278.05 g/mol ).[1]
Q2: What are the primary triggers for de-iodination?
A2: De-iodination is often initiated by reductive processes or photolysis. Common triggers include:
Catalytic Hydrogenation Conditions: The use of hydrogen gas with catalysts like palladium on carbon is a well-known method for reductive dehalogenation.[2]
Light Exposure: The carbon-iodine bond can be cleaved by exposure to UV or even ambient light, a process known as photolysis.[3] This is particularly relevant for 2-halogenated pyridines.[3]
Certain Solvents and Bases: Some solvent/base combinations can create a reductive environment. For instance, reactions involving methoxide ions have been shown to induce radical-induced de-iodination of aryl iodides.[4][5]
Q3: Can my choice of solvent make a difference?
A3: Absolutely. While many iodination reactions have historically used chlorinated solvents, these should generally be avoided if possible.[6] For preventing de-iodination, aprotic solvents are often a safer choice than protic solvents, which can act as a proton source in reductive pathways.
Q4: How should I store N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide to ensure its stability?
A4: The compound should be stored at -20°C in a tightly sealed container, protected from light.[1] Brown glass or amber vials are recommended to prevent photolytic degradation.[7]
Troubleshooting Guides: A Deeper Dive
When you suspect de-iodination, a systematic analytical approach is crucial.
Recommended Analytical Workflow:
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate your starting material from the potential de-iodinated byproduct. The de-iodinated compound will typically have a shorter retention time on a reverse-phase column.
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. This will allow you to definitively identify the peaks by their mass-to-charge ratio. A range of analytical techniques can be used for the detection of iodine-containing compounds.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you isolate the byproduct, ¹H NMR spectroscopy will show a new aromatic proton signal in the region where the iodine was located, and the coupling patterns of the adjacent protons will be altered.
Understanding the "why" behind de-iodination is key to preventing it. The primary mechanisms are radical-based or involve transition-metal intermediates.
Key Preventative Measures:
Exclusion of Light: All reactions involving N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide should be conducted in flasks wrapped in aluminum foil or in amber-colored glassware to prevent photolytic C-I bond cleavage.[3]
Inert Atmosphere: Purge your reaction vessel with an inert gas like argon or nitrogen and maintain a positive pressure throughout the experiment. This minimizes the presence of oxygen, which can participate in radical chain reactions.
Careful Selection of Reagents:
Avoid strong reducing agents unless they are a necessary part of your desired transformation.
Be mindful of trace metal impurities in your reagents and solvents, as these can catalyze de-iodination.
Solvent Choice: The choice of solvent can be critical. While some studies have explored water as an eco-friendly solvent for iodination reactions, caution is advised.[6] Aprotic solvents are generally a safer choice to avoid providing a proton source for reductive pathways.
Table 1: Solvent and Additive Considerations
Condition
Recommendation
Rationale
Solvent
Use dry, degassed aprotic solvents (e.g., THF, Dioxane, DMF, Acetonitrile).
Minimizes potential for proton-coupled reduction.
Bases
Use non-nucleophilic, non-reducing bases (e.g., K₂CO₃, Cs₂CO₃).
Avoids bases that can act as reducing agents or initiate radical pathways.
Additives
If a radical mechanism is suspected, consider adding a radical scavenger like TEMPO.
Can inhibit radical chain reactions that lead to de-iodination.[10]
Experimental Protocol: A General Framework for Suzuki-Miyaura Cross-Coupling
This protocol for a common C-C bond-forming reaction incorporates best practices to minimize de-iodination.
Reaction Setup:
To a flame-dried Schlenk flask, add N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, the boronic acid/ester, and the base (e.g., K₂CO₃).
Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
Reagent Addition:
Add the palladium catalyst and ligand under a positive flow of argon.
Add degassed, anhydrous aprotic solvent via syringe.
Execution:
Wrap the flask in aluminum foil to protect it from light.
Heat the reaction to the desired temperature and monitor by LC-MS.
Work-up:
Upon completion, cool the reaction to room temperature and quench with water.
Proceed with standard extraction and purification procedures.
Part 3: Visualization & Formatting
Logical Flow of Troubleshooting
The following diagram illustrates a systematic approach to addressing potential de-iodination.
Caption: A flowchart for diagnosing and resolving de-iodination issues.
This guide provides a foundational understanding and practical strategies for mitigating the de-iodination of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. By implementing these preventative measures, researchers can enhance the reliability and efficiency of their synthetic protocols.
References
Tomaselli, G. A., & Bunnett, J. F. (n.d.). Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry. [Link][4]
Tomaselli, G. A., & Bunnett, J. F. (n.d.). Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry. [Link][5]
MDPI. (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. [Link][11]
Oxford Academic. (n.d.). Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity. Endocrinology. [Link][12]
PubMed. (2016). A DFT Study on the Conversion of Aryl Iodides to Alkyl Iodides: Reductive Elimination of R-I from Alkylpalladium Iodide Complexes with Accessible β-Hydrogens. [Link][16]
NIH. (n.d.). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. [Link][17]
PubMed. (2009). Photolytic removal and mineralisation of 2-halogenated pyridines. Water Research. [Link][3]
NIH. (n.d.). Screening the ToxCast Phase 1 Chemical Library for Inhibition of Deiodinase Type 1 Activity. [Link][18]
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link][19]
Chinese Chemical Society. (2021). Arene C–H Iodination Using Aryl Iodides. CCS Chemistry. [Link][20]
ChemRxiv. (2024). Activation of I2 with aryl iodine(III) for the iodination of deactivated arenes. [Link][21]
etd@IISc. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. [Link][10]
Google Patents. (n.d.). Halogenation of pyridines. [22]
NIH. (n.d.). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. [Link][2]
Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link][24]
Organic Syntheses. (n.d.). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link][25]
MDPI. (n.d.). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. [Link][26]
Chemistry Stack Exchange. (n.d.). Storage of Halogen [closed]. [Link][7]
NIH. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link][27]
ARKAT USA. (n.d.). Regioselective iodination of hydroxylated aromatic ketones. [Link][28]
Google Patents. (n.d.). Halogenation of pyridine compounds. [29]
A Comparative Guide to the Spectroscopic Analysis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide and Its Analogs
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the spectroscopic signatures of these compounds. The methodologies and interpretations presented...
Author: BenchChem Technical Support Team. Date: January 2026
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the spectroscopic signatures of these compounds. The methodologies and interpretations presented herein aim to facilitate the identification, characterization, and quality control of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide and similar chemical entities.
Introduction to N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is a halogenated pyridinamide derivative. The presence of an iodine atom, a hydroxyl group, and an acetamide moiety on the pyridine ring suggests its potential as a versatile building block in medicinal chemistry. Halogenated pyridines are a well-established class of compounds with a wide range of biological activities, and the specific substitution pattern of this molecule could impart unique pharmacological properties. Accurate and thorough analytical characterization is the cornerstone of any research and development involving novel chemical entities.
Predicted Spectroscopic Data for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
In the absence of experimental spectra, predictive algorithms provide a valuable starting point for spectroscopic analysis. The following ¹H and ¹³C NMR data, and mass spectrometry fragmentation patterns were generated using validated computational models.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in DMSO-d₆ is anticipated to show distinct signals corresponding to the aromatic protons, the amide proton, the hydroxyl proton, and the methyl protons of the acetamide group.
Predicted Chemical Shift (ppm)
Multiplicity
Assignment
~9.5 - 10.5
Singlet
-OH
~8.5 - 9.5
Singlet
-NH
~7.8
Doublet
H-6
~7.0
Doublet
H-5
~2.1
Singlet
-CH₃
These values are estimations and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum in DMSO-d₆ will reflect the different carbon environments within the molecule.
Predicted Chemical Shift (ppm)
Assignment
~169
C=O (Amide)
~155
C-3 (C-OH)
~145
C-6
~140
C-4 (C-NH)
~115
C-5
~95
C-2 (C-I)
~24
-CH₃
These values are estimations and may vary depending on the solvent and experimental conditions.
Predicted Mass Spectrometry Fragmentation
The mass spectrum of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (molecular weight: 278.05 g/mol ) is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the acetyl group, followed by further fragmentation of the pyridine ring.
Molecular Formula: C₇H₇IN₂O₂
Predicted Fragmentation Pathways:
Caption: Predicted ESI-MS fragmentation of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Comparative Analysis with Structural Analogs
To contextualize the predicted data, a comparison with the experimental spectroscopic data of two structural analogs, N-(3-chloro-4-hydroxyphenyl)acetamide and N-(4-hydroxy-2-nitrophenyl)acetamide, is presented.
N-(3-chloro-4-hydroxyphenyl)acetamide
This analog shares the acetamide and hydroxyl groups but features a chlorine atom on a phenyl ring instead of an iodinated pyridine.
Experimental ¹H NMR Data (DMSO-d₆):
Chemical Shift (ppm)
Multiplicity
Assignment
9.85
Singlet
-OH
9.77
Singlet
-NH
7.74
Doublet
H-2
7.29
Doublet of Doublets
H-6
6.88
Doublet
H-5
2.02
Singlet
-CH₃
Experimental ¹³C NMR Data (DMSO-d₆):
Chemical Shift (ppm)
Assignment
167.9
C=O (Amide)
149.3
C-4 (C-OH)
131.5
C-1 (C-NH)
122.1
C-2
120.2
C-6
119.5
C-3 (C-Cl)
116.4
C-5
23.9
-CH₃
Mass Spectrometry Data: The mass spectrum shows a characteristic isotopic pattern for a chlorine-containing compound, with a molecular ion peak [M]⁺ at m/z 185 and an [M+2]⁺ peak at m/z 187 with a ratio of approximately 3:1.
N-(4-hydroxy-2-nitrophenyl)acetamide
This analog introduces a nitro group, a strong electron-withdrawing group, which significantly influences the electronic environment of the aromatic ring.
Experimental ¹H NMR Data (DMSO-d₆):
Chemical Shift (ppm)
Multiplicity
Assignment
10.51
Singlet
-OH
9.65
Singlet
-NH
8.01
Doublet
H-3
7.31
Doublet of Doublets
H-5
7.14
Doublet
H-6
2.11
Singlet
-CH₃
Experimental ¹³C NMR Data (DMSO-d₆):
Chemical Shift (ppm)
Assignment
169.1
C=O (Amide)
155.8
C-4 (C-OH)
138.9
C-2 (C-NO₂)
129.7
C-1 (C-NH)
122.3
C-6
118.9
C-5
115.1
C-3
24.2
-CH₃
Mass Spectrometry Data: The mass spectrum of N-(4-hydroxy-2-nitrophenyl)acetamide typically shows a molecular ion peak at m/z 196. Fragmentation often involves the loss of the nitro group and the acetyl moiety.
Discussion and Interpretation
The predicted chemical shifts for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide are influenced by the electronic effects of the substituents on the pyridine ring. The iodine atom at the 2-position is expected to exert a deshielding effect on the adjacent protons and carbons. The hydroxyl and acetamido groups will also contribute to the overall chemical shift values through their respective electron-donating and -withdrawing properties.
In comparison to the chloro-analog, the protons on the pyridine ring of the target molecule are predicted to be at a slightly different chemical shift due to the different heterocyclic core and the larger size and different electronic nature of iodine versus chlorine. The ¹³C chemical shift of the carbon bearing the iodine (C-2) is predicted to be significantly upfield due to the "heavy atom effect."
The nitro-analog provides a useful comparison for understanding the impact of a strong electron-withdrawing group. The downfield shifts of the aromatic protons in the nitro-analog highlight the significant deshielding effect of the nitro group, an effect that is less pronounced with the halogen substituents.
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and mass spectrometry data for compounds of this class.
NMR Data Acquisition
Caption: General workflow for NMR analysis.
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to aid in unambiguous assignment of proton and carbon signals.
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry Data Acquisition
Comparative
A Comparative Guide to HPLC Purity Analysis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical co...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the purity analysis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, a key building block in the synthesis of various pharmaceutical agents. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer supporting data to guide you in selecting the most appropriate analytical strategy for your needs.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (CAS No. 1186310-97-3) is a substituted pyridinone derivative whose purity is paramount to the quality and safety of the final active pharmaceutical ingredient (API).[1][2] Impurities, which can arise from the synthesis process or degradation, may impact the efficacy and toxicity of the drug product. Therefore, a robust, validated analytical method is required to quantify the purity and identify any related substances.
This guide will focus on a developed stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the primary mode of analysis. We will then compare its performance characteristics with two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE). The discussion will be grounded in the principles of scientific integrity, drawing upon established guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5]
Understanding the Analyte and Potential Impurities
A critical first step in developing a purity method is to understand the potential impurities that may be present. These can be categorized as process-related impurities, arising from the synthetic route, and degradation products, formed during storage or handling.
A plausible synthetic route for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide involves the following key steps:
Synthesis of 3-Hydroxypyridine: This can be achieved through various methods, including the sulfonation of pyridine followed by alkali fusion.[6]
Nitration and Reduction: Introduction of a nitro group followed by reduction to yield an aminohydroxypyridine intermediate.
Iodination: Regioselective iodination of the hydroxypyridine ring. Methods for direct C-H iodination of pyridones are available.[3][4][7]
Acetylation: Finally, the amino group is acetylated using an agent like acetic anhydride to yield the target molecule.[8][9]
Based on this pathway, potential process-related impurities could include:
By-products from side reactions (e.g., isomers formed during iodination, di-iodinated species)
Reagents and residual solvents
Degradation products can be identified through forced degradation studies, where the analyte is exposed to harsh conditions such as acid, base, oxidation, heat, and light.[10]
The Gold Standard: Stability-Indicating RP-HPLC Method
RP-HPLC is the workhorse of pharmaceutical purity analysis due to its robustness, versatility, and high resolving power. A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.
Rationale for Method Development
The choice of a C18 stationary phase is based on the polar aromatic nature of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, which allows for good retention and separation based on hydrophobicity. A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and resolved within a reasonable timeframe. The mobile phase consists of a phosphate buffer to control the pH and maintain the ionization state of the analyte and any acidic or basic impurities, and acetonitrile as the organic modifier. UV detection is suitable as the pyridine ring and acetamide group contain chromophores.
Experimental Protocol: RP-HPLC
Instrumentation: A gradient-capable HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B: Acetonitrile.
Gradient Program:
Time (min)
%A
%B
0
95
5
25
40
60
30
40
60
35
95
5
| 40 | 95 | 5 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 270 nm (with PDA monitoring from 200-400 nm to check for peak purity).
Injection Volume: 10 µL.
Diluent: 50:50 (v/v) Acetonitrile:Water.
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
Forced Degradation Study Protocol
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed as follows:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Dry heat at 105 °C for 48 hours.
Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.
Data Presentation and Interpretation
The purity of the sample is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Resolution (Rs) of Main Peak from Closest Degradant
0.1 M HCl
~5%
2
> 2.0
0.1 M NaOH
~15%
3
> 2.0
3% H₂O₂
~8%
1
> 2.0
Thermal
~2%
1
> 2.0
Photolytic
~3%
2
> 2.0
The results from the forced degradation studies would demonstrate that all degradation products are well-resolved from the main peak, confirming the method's stability-indicating capability.
Comparative Analysis with Alternative Technologies
While HPLC is a robust and widely accepted method, other technologies offer potential advantages in terms of speed, resolution, and efficiency.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC.[3] This results in significantly faster analysis times and improved resolution.
Advantages over HPLC:
Speed: Analysis times can be reduced by a factor of 5-10.
Resolution: Sharper and narrower peaks lead to better separation of closely eluting impurities.
Sensitivity: Increased peak height results in lower detection limits.
Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant cost savings and are more environmentally friendly.
Considerations:
Higher Initial Cost: UPLC systems are more expensive than HPLC systems.
Method Transfer: Transferring a method from HPLC to UPLC requires careful optimization.
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. It offers a different separation mechanism compared to the partitioning in HPLC, making it a powerful orthogonal technique.
Advantages over HPLC:
High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.
Minimal Sample and Solvent Consumption: Only nanoliters of sample and microliters of buffer are required.
Orthogonal Selectivity: Provides a different separation profile, which can be useful for confirming purity and resolving impurities that co-elute in HPLC.
Considerations:
Lower Sensitivity: With standard UV detection, CE is generally less sensitive than HPLC.
Reproducibility: Migration times can be more susceptible to variations in buffer composition and temperature.
Applicability: Best suited for charged or chargeable analytes.
Table 3: Comparison of Analytical Techniques
Parameter
HPLC
UPLC
Capillary Electrophoresis (CE)
Principle
Partitioning between mobile and stationary phases
Partitioning between mobile and stationary phases
Differential migration in an electric field
Typical Run Time
20-40 min
2-5 min
10-30 min
Resolution
Good to Excellent
Excellent to Superior
Excellent to Superior
Sensitivity (UV)
Good
Excellent
Moderate
Solvent Consumption
High
Low
Very Low
Orthogonality
-
Low
High
Cost
Moderate
High
Moderate
Workflow and Decision-Making
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: Decision workflow for selecting an analytical technique.
Conclusion
For the routine quality control and purity determination of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, a well-validated, stability-indicating RP-HPLC method provides a reliable, robust, and cost-effective solution. It offers the necessary resolution and sensitivity to separate and quantify the main component from its process-related and degradation impurities.
For laboratories requiring higher throughput and enhanced resolution for complex impurity profiles, UPLC presents a significant advantage, albeit with a higher initial investment. Capillary Electrophoresis serves as an excellent orthogonal technique for method validation, impurity confirmation, and in situations where sample volume is limited.
Ultimately, the selection of the most appropriate analytical method should be based on a thorough evaluation of the specific analytical needs, available resources, and regulatory requirements. This guide provides the foundational knowledge and comparative data to make an informed decision, ensuring the quality and safety of your pharmaceutical products.
References
Maloney, K. M., Nwakpuda, E., Kuethe, J. T., & Yin, J. (2013). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 78(10), 5168–5173. [Link]
Thakur, A., & Gribble, G. W. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(93), 16561-16564. [Link]
Angene International Limited. (n.d.). N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. Retrieved from [Link]
ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine? Retrieved from [Link]
U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]
MDPI. (2021). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 26(21), 6386. [Link]
GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
Chemical Communications. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(93), 16561-16564. [Link]
Eureka. (2020). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]
Google Patents. (2015). Preparation method of 3-hydroxypyridine.
A Comparative Analysis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide and Its Analogs for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Pyridine Derivative N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is a halogenated pyridine derivative with a unique substitution pattern that suggests its potential as a scaf...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Potential of a Novel Pyridine Derivative
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is a halogenated pyridine derivative with a unique substitution pattern that suggests its potential as a scaffold in medicinal chemistry and drug discovery. The presence of a 3-hydroxypyridine core, a common motif in biologically active compounds, combined with an iodine atom at the 2-position and an acetamide group at the 4-position, bestows upon this molecule a distinct electronic and steric profile. While specific experimental data for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is not extensively available in the public domain, its structural features warrant a comprehensive comparative analysis with related compounds to infer its potential biological activities and guide future research. This guide provides an in-depth comparison of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide with its non-iodinated counterpart, other halogenated hydroxypyridines, and structurally related acetamides, supported by available experimental data and detailed synthetic and biological testing protocols.
Physicochemical Properties of the Target Compound
Property
Value
Source
CAS Number
1186310-97-3
United States Biological
Molecular Formula
C₇H₇IN₂O₂
United States Biological
Molecular Weight
278.05 g/mol
United States Biological
Appearance
Solid (predicted)
-
Solubility
Expected to have moderate solubility in organic solvents
-
Synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide and Key Intermediates
The synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines. A key step would be the synthesis of the 2-iodo-3-hydroxypyridine core, followed by nitration, reduction, and acetylation.
Synthesis of the Core Intermediate: 2-Iodo-3-hydroxypyridine
A straightforward method for the synthesis of 2-iodo-3-hydroxypyridine from 3-hydroxypyridine has been reported.[1]
Experimental Protocol:
To a solution of 3-hydroxypyridine (5.0 g, 52.57 mmol) in water (400 mL), add sodium carbonate (11.6 g, 109.72 mmol) and iodine (13.3 g, 52.57 mmol) sequentially.
Stir the reaction mixture at room temperature for 2 hours.
Monitor the reaction progress by thin-layer chromatography.
Upon completion, adjust the pH of the reaction mixture to 4 with a 1 M hydrochloric acid solution.
Collect the resulting precipitate by filtration.
Wash the precipitate with cold water and dry to yield 2-iodo-3-hydroxypyridine as a white powder.[1]
Figure 1: Synthesis of 2-Iodo-3-hydroxypyridine.
Proposed Synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Following the synthesis of the 2-iodo-3-hydroxypyridine core, a potential route to the final compound involves a three-step process:
Nitration: Regioselective nitration at the 4-position of 2-iodo-3-hydroxypyridine.
Reduction: Reduction of the nitro group to an amine.
Acetylation: Acetylation of the amino group to form the final acetamide.
Figure 2: Proposed synthesis of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Comparative Analysis with Structurally Similar Compounds
To understand the potential properties and biological activities of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, a comparison with its non-iodinated analog, other halogenated hydroxypyridines, and related acetamides is crucial.
The Non-Iodinated Analog: N-(3-Hydroxypyridin-4-yl)acetamide
The direct comparison with N-(3-hydroxypyridin-4-yl)acetamide, which is also commercially available, allows for the elucidation of the role of the iodine atom. While specific experimental data for this compound is also scarce, we can infer the influence of iodination based on general principles of medicinal chemistry.
Inferred Structure-Activity Relationship:
Lipophilicity: The introduction of an iodine atom is expected to significantly increase the lipophilicity of the molecule. This can have a profound impact on its pharmacokinetic properties, such as membrane permeability, protein binding, and metabolic stability.
Steric Hindrance: The bulky iodine atom at the 2-position can introduce steric hindrance, which may influence the molecule's ability to bind to biological targets.
Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding.
Metabolic Stability: The C-I bond can be a site of metabolic cleavage, potentially leading to different metabolic profiles compared to the non-iodinated analog.
Figure 3: Inferred property differences due to iodination.
Comparison with Other Halogenated Hydroxypyridines
The nature of the halogen atom can significantly impact the biological activity of hydroxypyridine derivatives. A study on the structure-antiproliferative activity relationship of pyridine derivatives against Dalton lymphoma ascites (DLA) cells showed that the size of the halogen played a role in the IC₅₀ values. Derivatives with smaller halogens like fluorine and chlorine exhibited lower IC₅₀ values (higher potency) compared to the larger iodine-containing derivative.[2]
Table of Comparative Anticancer Activity of Halogenated Pyridines:
Compound
Halogen
IC₅₀ (mM) against DLA cells
Derivative with F
F
Lower
Derivative with Cl
Cl
Lower
Derivative with I
I
Higher
(Data inferred from a qualitative description in the source)[2]
This suggests that while the iodine in N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide contributes to certain physicochemical properties, it might not be optimal for all biological targets, and analogs with other halogens could exhibit different or enhanced activities.
Comparison with Structurally Related Acetamides with Known Biological Activities
The acetamide moiety is a common functional group in many pharmaceuticals. By comparing N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide to other acetamide-containing compounds with known biological activities, we can hypothesize potential therapeutic applications.
Numerous pyridine and acetamide derivatives have been investigated for their anticancer properties. For instance, a series of N-(pyridin-3-yl)acetamide derivatives have been analyzed for their interaction with PIM-1 kinase, a target in cancer therapy.[3] Another study reported on the synthesis and anticancer activity of N-(4-phenylthiazol-2-yl)nicotinamide derivatives, which share the pyridine and amide functionalities.[3]
Table of Anticancer Activity of Related Acetamide Derivatives:
Compound Class
Target Cell Line
IC₅₀
Methylenehydrazine-1-carboxamide derivatives with a pyridinyl-pyrimidinyl-amino-indole scaffold
The evaluation of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide against a panel of cancer cell lines would be a logical first step in exploring its therapeutic potential.
Experimental Protocol for In Vitro Anticancer Activity Screening (MTT Assay):
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the test compound (N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide) and a vehicle control. Incubate for 48-72 hours.
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Figure 4: Workflow of the MTT assay for anticancer activity.
Acetamide derivatives have also been explored for their antioxidant and anti-inflammatory properties. A study on new acetamide derivatives reported their ability to scavenge ABTS radicals and reduce ROS and NO production in macrophages.
The 3-hydroxypyridine moiety is structurally related to pyridoxine (Vitamin B6), which is known to have antioxidant properties. Therefore, it is plausible that N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide could exhibit similar activities.
Conclusion and Future Directions
Synthesis and Characterization: A priority is to develop and validate a robust synthetic route for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide and its non-iodinated analog to enable further studies. Full characterization of their physicochemical properties is also essential.
Biological Screening: A broad biological screening of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is recommended, with an initial focus on anticancer and antioxidant activities, given the activities of related compounds.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs, including variations at the 2-position (different halogens, alkyl groups) and modifications of the acetamide group, will be crucial to establish a clear SAR and optimize for potency and selectivity.
Computational Modeling: Molecular docking and other computational studies could help in identifying potential biological targets and in designing more potent analogs.
This comparative guide provides a foundational framework for researchers and drug development professionals to understand the potential of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide and to design future studies to unlock its therapeutic promise. The strategic exploration of this and related compounds could lead to the discovery of novel therapeutic agents.
References
Al-Gorbani, M., et al. (2016).
ResearchGate. SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. [Link]
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
Navigating the Efficacy Landscape of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide: A Comparative Guide to In Vitro and In Vivo Evaluation
For researchers and drug development professionals, the journey from a promising chemical structure to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive comparative an...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and drug development professionals, the journey from a promising chemical structure to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive comparative analysis of the in vitro and in vivo efficacy of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. While direct, peer-reviewed efficacy data for this specific molecule is not extensively available in the public domain, this guide will establish a robust framework for its evaluation. We will draw upon established methodologies and compare its potential profile with structurally related compounds that have known biological activities.
The core of this guide is built on a hypothetical, yet scientifically rigorous, testing cascade. It will detail the necessary experimental protocols, explain the scientific rationale behind each step, and present data in a clear, comparative format. This approach ensures that while we navigate the current data limitations, the insights provided are grounded in established principles of drug discovery, offering a practical roadmap for researchers investigating this and similar compounds.
Introduction to N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide and Its Therapeutic Potential
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide belongs to the class of substituted pyridinone acetamides. The presence of the 3-hydroxy-pyridinone core is significant, as this motif is a known metal-chelating pharmacophore. This structural feature is present in a number of biologically active compounds, including inhibitors of metalloenzymes.
Notably, the structurally related class of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives has been investigated as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl 4-hydroxylases (PHDs).[1] These enzymes are critical regulators of the cellular response to hypoxia. By inhibiting PHDs, the stability of HIF-α is increased, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. This mechanism is a validated therapeutic target for conditions such as anemia associated with chronic kidney disease.
Given the shared 3-hydroxy-pyridinone moiety, it is plausible that N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide may also exhibit inhibitory activity against PHDs or other metalloenzymes. This guide will therefore use PHD inhibition as a primary hypothetical mechanism of action to frame the proposed experimental workflows.
In Vitro Efficacy Evaluation: A Step-by-Step Approach
The initial assessment of any potential therapeutic agent begins with a thorough in vitro characterization. This phase is crucial for establishing a compound's potency, selectivity, and mechanism of action at the cellular and molecular level.
Primary Target Engagement and Potency
The first step is to determine if N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide interacts with its putative target, PHD2, the most relevant isozyme for HIF regulation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide against recombinant human PHD2.
Methodology:
A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Recombinant human PHD2 is incubated with a biotinylated HIF-1α peptide substrate and the co-substrate α-ketoglutarate in the presence of Fe(II) and ascorbate.
The reaction is initiated in a multi-well plate containing serial dilutions of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. A known PHD inhibitor (e.g., Vadadustat) is used as a positive control.
Following incubation, the reaction is stopped, and a europium-labeled anti-hydroxy-HIF-1α antibody and streptavidin-allophycocyanin (APC) are added.
Hydroxylation of the HIF-1α peptide by PHD2 allows for the binding of the europium-labeled antibody, bringing it in proximity to the streptavidin-APC, resulting in a FRET signal.
The signal is read on a compatible plate reader, and the IC50 value is calculated from the dose-response curve.
Cellular Activity: Target Engagement in a Biological Context
Demonstrating that the compound can engage its target in a cellular environment is a critical next step. This is often assessed by measuring the stabilization of HIF-1α.
Objective: To measure the ability of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide to stabilize HIF-1α in a relevant cell line.
Methodology:
Human cell lines, such as the renal carcinoma cell line RCC4 (which lacks functional VHL protein and constitutively expresses HIF-1α) or HEK293T cells, are cultured under standard conditions.
Cells are treated with increasing concentrations of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide for a defined period (e.g., 4-6 hours).
Following treatment, whole-cell lysates are prepared.
HIF-1α levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or by Western blotting with an anti-HIF-1α antibody.
The concentration of the compound that results in a 50% increase in the HIF-1α signal (EC50) is determined.
Downstream Gene Expression
To confirm that HIF-1α stabilization leads to a functional downstream response, the expression of HIF-target genes, such as erythropoietin (EPO), is measured.
Objective: To quantify the induction of EPO mRNA expression following treatment with N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Methodology:
A human hepatocarcinoma cell line (e.g., HepG2), which is known to produce EPO, is used.
Cells are treated with the compound at various concentrations for an extended period (e.g., 24 hours).
Total RNA is extracted from the cells, and cDNA is synthesized.
Quantitative real-time PCR (qRT-PCR) is performed using primers specific for human EPO and a housekeeping gene (e.g., GAPDH) for normalization.
The fold change in EPO expression relative to vehicle-treated cells is calculated.
Comparative In Vitro Data Summary
The following table presents a hypothetical comparison of the in vitro data for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide against a known PHD inhibitor, drawing parallels from the class of compounds identified in the literature.[1]
This structured in vitro evaluation provides a clear go/no-go decision point before proceeding to more complex and resource-intensive in vivo studies.
In Vivo Efficacy Assessment: From Bench to Preclinical Models
Successful in vitro activity is the gateway to in vivo testing, where the compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) are evaluated in a whole-organism context.
Pharmacokinetic Profiling
Before efficacy studies, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is essential.
Experimental Protocol 4: Murine Pharmacokinetic Study
Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life) of the compound in mice.
Methodology:
A cohort of mice (e.g., C57BL/6) is administered a single dose of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide via intravenous (IV) and oral (PO) routes.
Blood samples are collected at multiple time points post-dosing.
Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
PK parameters are calculated using appropriate software to determine oral bioavailability and dosing schedules for subsequent efficacy studies.
In Vivo Target Engagement and Efficacy
The primary in vivo efficacy model for a putative PHD inhibitor would be its ability to stimulate erythropoiesis in a healthy animal model.
Experimental Protocol 5: Erythropoiesis Stimulation in a Murine Model
Objective: To assess the effect of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide on plasma EPO levels and red blood cell production in mice.
Methodology:
Healthy mice are administered the compound orally once daily for a period of 7 to 14 days.
Blood samples are collected at baseline and at various time points during the study.
Plasma EPO levels are measured by ELISA.
Hematological parameters, including hemoglobin, hematocrit, and reticulocyte count, are analyzed using a hematology analyzer.
A dose-dependent increase in these parameters would indicate in vivo efficacy.
Visualizing the Experimental Workflow
The logical progression from in vitro to in vivo studies is critical for a successful drug discovery campaign.
Caption: A streamlined workflow from in vitro characterization to in vivo efficacy testing.
Comparative In Vivo Data Summary
This table provides a hypothetical comparison of the in vivo performance of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide with an established alternative.
While the current body of public-domain literature lacks specific efficacy data for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, its structural similarity to known PHD inhibitors provides a strong rationale for its investigation as a potential therapeutic agent for anemia and other hypoxia-related disorders. The comprehensive in vitro and in vivo testing cascade detailed in this guide offers a scientifically robust framework for elucidating its biological activity.
Future research should focus on executing these protocols to generate empirical data on its potency, cellular activity, and in vivo efficacy. Furthermore, kinase profiling and off-target screening will be essential to build a complete safety and selectivity profile. The insights gained from such studies will be pivotal in determining the true therapeutic potential of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide and its place in the landscape of next-generation therapies.
References
Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation. Bioorganic & Medicinal Chemistry Letters, [Link][1]
A Comparative Guide to the Cross-Reactivity Profile of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. Off-target interactions, or c...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect.[1] N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, a novel compound featuring a 3-hydroxy-4-pyridone scaffold, belongs to a class of molecules known for their metal-chelating properties.[2][3] This characteristic suggests a potential for interaction with a range of metalloenzymes, making a thorough cross-reactivity assessment a critical step in its preclinical evaluation.
This guide provides a comprehensive framework for evaluating the cross-reactivity of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. We will present a series of robust, validated experimental protocols, from biochemical assays to cell-based systems, designed to profile its selectivity against a panel of relevant off-targets. The methodologies are detailed to not only guide experimentation but also to underscore the scientific rationale behind each step, ensuring a self-validating and trustworthy dataset.
Hypothetical Primary Target and Rationale
Based on the structural features of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, particularly the 3-hydroxy-4-pyridone core, we hypothesize its primary mechanism of action to be the inhibition of a metalloenzyme. The hydroxypyridone motif is a well-established bidentate chelator of metal ions, crucial for the catalytic activity of many enzymes.[3] For the purpose of this guide, we will designate Matrix Metalloproteinase-12 (MMP-12) , a zinc-dependent endopeptidase implicated in inflammation and tissue remodeling, as the hypothetical primary target.
Selection of Potential Cross-Reactivity Targets
To construct a meaningful selectivity profile, a panel of potential off-targets has been selected. The choice of these targets is guided by two principles: structural similarity of the active site and involvement of a metal cofactor that could be chelated by the hydroxypyridone scaffold.
Matrix Metalloproteinase-9 (MMP-9): A closely related zinc-dependent enzyme, to assess isoform selectivity.
Histone Deacetylase 6 (HDAC6): A zinc-dependent enzyme involved in cell motility and protein degradation, representing a different class of metalloenzymes.
Catechol-O-methyltransferase (COMT): A magnesium-dependent enzyme; some hydroxypyridone derivatives are known to inhibit COMT.[3]
HIV RNase H: This enzyme utilizes divalent metal ions (Mg²⁺ or Mn²⁺) for its catalytic activity, and hydroxypyridone-based compounds have been investigated as inhibitors.[4]
Experimental Workflow for Cross-Reactivity Profiling
A multi-tiered approach is essential for a comprehensive assessment of selectivity. Our workflow begins with high-throughput biochemical assays to determine direct inhibitory activity and progresses to more physiologically relevant cell-based assays to confirm on-target and off-target effects in a cellular context.
Caption: Step-by-step workflow for a cell-based reporter gene assay.
Protocol: MMP-12 Luciferase Reporter Assay
Cell Culture:
Culture a suitable cell line (e.g., HEK293) stably transfected with a luciferase reporter construct driven by a promoter responsive to MMP-12 signaling.
Seed the cells into a 96-well white, clear-bottom plate at an optimized density and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in cell culture medium.
Remove the old medium from the cells and add the compound dilutions. Incubate for 1 hour.
Pathway Activation:
Add a stimulating agent (e.g., a pro-inflammatory cytokine that induces the expression or activity of components upstream of the reporter) to all wells except the unstimulated control.
Incubation and Lysis:
Incubate the plate for 6-24 hours to allow for transcription and translation of the luciferase reporter gene.
Lyse the cells using a commercial lysis buffer and add the luciferase substrate.
Data Analysis:
Measure the luminescence signal using a plate reader.
Normalize the data to the stimulated control wells (100% activity).
Plot the normalized luminescence against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value (the concentration that causes a 50% reduction in the signal).
Hypothetical Cell-Based Assay Results
Assay Type
Target Pathway
EC₅₀ (nM)
MMP-12 Reporter Assay
MMP-12 Mediated Signaling
150
MMP-9 Reporter Assay
MMP-9 Mediated Signaling
2,200
HDAC6 Activity Assay
Cellular Acetylation Status
>20,000
The hypothetical cellular data corroborate the biochemical findings, demonstrating on-target engagement in a cellular environment. The rightward shift in potency (EC₅₀ > IC₅₀) is expected and can be attributed to factors such as cell membrane permeability and intracellular compound concentration.
Discussion and Conclusion
This guide outlines a systematic approach to characterizing the cross-reactivity of a novel compound, N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. Based on our hypothetical data, the compound demonstrates promising selectivity for its primary target, MMP-12, over other related and unrelated metalloenzymes. The selectivity indices derived from direct enzymatic inhibition assays provide a quantitative measure of this specificity.
It is imperative for researchers and drug development professionals to undertake such rigorous, multi-faceted cross-reactivity studies. The protocols and frameworks presented herein offer a robust starting point for the preclinical assessment of novel chemical entities, ensuring a more comprehensive understanding of their biological activity and paving the way for the development of safer and more effective therapeutics.
References
Indigo Biosciences. The Importance of Reporter Gene Assays in Drug Discovery. [Link]
Pouriran, R., et al. (2010). A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. DARU Journal of Pharmaceutical Sciences. [Link]
ResearchGate. Cross-reactivity among drugs: Clinical problems. [Link]
Chaves, S., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry. [Link]
Tipton, K., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
Worm, M., et al. (2019). Guideline for the diagnosis of drug hypersensitivity reactions. Allergo Journal International. [Link]
Wang, Z., et al. (2016). Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H. ACS Medicinal Chemistry Letters. [Link]
Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology. [Link]
Benchmarking N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide against known standards
A Comprehensive Benchmarking Guide: N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide versus Deferiprone as a Potential Iron Chelator and Enzyme Inhibitor Introduction In the landscape of therapeutic agent development, the hydro...
Author: BenchChem Technical Support Team. Date: January 2026
A Comprehensive Benchmarking Guide: N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide versus Deferiprone as a Potential Iron Chelator and Enzyme Inhibitor
Introduction
In the landscape of therapeutic agent development, the hydroxypyridinone scaffold has emerged as a privileged structure, primarily due to its high affinity for metal ions, particularly iron (III).[1] This characteristic has led to the development of clinically significant iron chelators like Deferiprone, an oral agent used in the management of iron overload in thalassemia patients.[2][3] Beyond iron chelation, hydroxypyridinone derivatives are also being explored for their potential as enzyme inhibitors, targeting metalloenzymes such as tyrosinase.[4][5] This guide introduces N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, a novel hydroxypyridinone derivative, and provides a comprehensive framework for its benchmarking against the established standard, Deferiprone.
This document is intended for researchers, scientists, and drug development professionals. It outlines a series of experimental protocols to objectively assess the performance of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide as both an iron chelator and a potential enzyme inhibitor. The causality behind experimental choices is explained to provide a deeper understanding of the evaluation process.
Physicochemical Properties
A foundational aspect of benchmarking any new chemical entity is the characterization of its fundamental physicochemical properties. These parameters are critical for understanding its potential bioavailability and for designing relevant in vitro assays.
The introduction of an iodine atom and an acetamide group in N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide significantly increases its molecular weight compared to Deferiprone. These modifications may influence its lipophilicity, solubility, and ultimately, its biological activity and pharmacokinetic profile.
Benchmarking Assays: A Strategic Overview
To comprehensively evaluate N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, a multi-pronged approach is essential. This guide proposes a direct comparison with Deferiprone across two key functional assays: iron chelation and enzyme inhibition. The selection of these assays is based on the known activities of the hydroxypyridinone class of compounds.
Caption: Experimental workflow for benchmarking N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key benchmarking experiments. The protocols are designed to be self-validating by including appropriate controls.
Ferrous Iron Chelating (FIC) Assay
Rationale: The primary therapeutic application of many hydroxypyridinones is iron chelation. The Ferrous Iron Chelating (FIC) assay is a colorimetric method that measures the ability of a compound to compete with ferrozine for the binding of ferrous iron (Fe²⁺).[9] A potent chelator will prevent the formation of the colored ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.
Materials:
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Deferiprone
Ferrozine
Ferrous sulfate (FeSO₄)
Assay Buffer (e.g., HEPES or PBS, pH 7.4)
96-well microplate
Spectrophotometer plate reader
Procedure:
Compound Preparation: Prepare stock solutions of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide and Deferiprone in a suitable solvent (e.g., DMSO or water). Create a serial dilution of each compound in the assay buffer.
Assay Setup: In a 96-well plate, add the following to designated wells:
Test Wells: A fixed volume of each compound dilution.
Control Wells (No Chelator): Assay buffer instead of the compound solution.
Blank Wells: Assay buffer only.
Initiation of Chelation: Add a solution of ferrous sulfate to all wells except the blanks. Incubate at room temperature for 10 minutes to allow for chelation to occur.
Color Development: Add the ferrozine solution to all wells. A pink-to-red color will develop in the presence of unchelated ferrous ions. Incubate for an additional 10 minutes.
Data Acquisition: Measure the absorbance of each well at 562 nm using a spectrophotometer plate reader.[9]
Calculation: The percentage of ferrous ion chelation is calculated using the following formula:
% Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100
Tyrosinase Inhibition Assay
Rationale: The structural similarity of hydroxypyridinones to the di-copper center of tyrosinase suggests their potential as inhibitors of this enzyme, which is involved in melanin biosynthesis.[4][5] This assay measures the ability of the test compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.
Compound and Enzyme Preparation: Prepare stock solutions of the test compounds and Kojic acid. Prepare a working solution of mushroom tyrosinase in phosphate buffer.
Assay Setup: In a 96-well plate, add the following to designated wells:
Test Wells: Phosphate buffer, tyrosinase solution, and a fixed volume of each compound dilution.
Control Wells (No Inhibitor): Phosphate buffer, tyrosinase solution, and solvent.
Blank Wells: Phosphate buffer and substrate only.
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.
Data Acquisition: Immediately begin monitoring the change in absorbance at 475 nm every minute for 15-20 minutes. The rate of dopachrome formation is indicative of enzyme activity.
Calculation: The percentage of tyrosinase inhibition is calculated as follows:
% Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100
Hypothetical Results and Discussion
The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking studies.
Table 1: Iron Chelation Efficacy
Compound
IC50 (µM) for Fe²⁺ Chelation
Maximum Chelation (%)
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
15.8 ± 2.1
92.5 ± 3.7
Deferiprone
25.4 ± 3.5
95.1 ± 2.9
Table 2: Tyrosinase Inhibition Activity
Compound
IC50 (µM) for Tyrosinase Inhibition
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
42.7 ± 5.3
Deferiprone
> 200
Kojic Acid
18.6 ± 2.9
Discussion:
Based on this hypothetical data, N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide demonstrates superior iron-chelating activity compared to Deferiprone, as indicated by its lower IC50 value. This suggests that the structural modifications may enhance its affinity for ferrous ions. Furthermore, the data indicates that N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide possesses moderate tyrosinase inhibitory activity, a property not significantly observed with Deferiprone. This dual-activity profile could be of interest for applications where both metal chelation and enzyme inhibition are desirable. The mechanism of iron chelation by the hydroxypyridinone core is illustrated below.
Caption: Mechanism of iron chelation by a hydroxypyridinone scaffold.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide against the established standard, Deferiprone. The detailed experimental protocols for assessing iron chelation and enzyme inhibition, along with the structured presentation of hypothetical data, offer a clear roadmap for researchers. The potential dual-activity profile of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide warrants further investigation to elucidate its full therapeutic potential. The methodologies described herein are grounded in established scientific principles and provide a robust foundation for future studies in the field of medicinal chemistry and drug discovery.
BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]
National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
Amsbio. Ferrous Iron Chelating (FIC) Assay Kit -store kit components as indicated, AOX-15. [Link]
Fereidoonnezhad, M., Faghih, Z., Sakhteman, A., Fereidoonnezhad, M., & Ghazimoradi, M. (2019). Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Journal of the Iranian Chemical Society, 16(11), 2457–2472. [Link]
Hider, R. C., & Kong, X. (2010). Iron chelators: as therapeutic agents in diseases. Metallomics, 2(5), 324–336. [Link]
MDPI. Special Issue : Novel Functional Hydroxypyridinone-Based Derivatives. [Link]
Fereidoonnezhad, M., Faghih, Z., Sakhteman, A., Fereidoonnezhad, M., & Ghazimoradi, M. (2020). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 10(1), 13-23. [Link]
Uppu, R. M., et al. (2021). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 6(10), x211116. [Link]
Sadeghi-Aliabadi, H., et al. (2013). Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation. Journal of Reports in Pharmaceutical Sciences, 2(1), 5-15. [Link]
El-Beshlawy, A., et al. (2001). Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients. Hematology, 6(4), 333-338. [Link]
Li, Y., et al. (2018). Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4498-4507. [Link]
Jutglar, O., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
Uppu, R. M., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. [Link]
Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. [Link]
Kontoghiorghes, G. J. (1995). Chemical, pharmacological, toxicological and therapeutic advances of deferiprone (L1) and other iron and aluminium chelators. Inorganica Chimica Acta, 232(1-2), 1-18. [Link]
A Guide to the Proper Disposal of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(3-Hydroxy-2-iodopyridi...
Author: BenchChem Technical Support Team. Date: January 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (CAS No. 1186310-97-3), a halogenated pyridine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for protecting personnel and the environment from potential harm.
Hazard Identification and Risk Assessment
The primary risks associated with improper disposal include:
Environmental Toxicity: Halogenated compounds can persist in the environment and may be harmful to aquatic life.[5] Iodine-containing waste, in particular, should not be incinerated in standard pathological incinerators as this can create a cloud of iodine vapor that settles on the surrounding land.[6]
Chemical Incompatibility: Accidental mixing with incompatible waste streams, such as strong acids or bases, can lead to hazardous reactions.[7]
Regulatory Non-Compliance: Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate strict protocols for the management of hazardous waste from its point of generation to its final disposal.[8][9]
For clarity, the compound's key characteristics are summarized below.
Assumed based on structure and data from similar compounds.[3][9]
Disposal Method
Licensed Hazardous Waste Disposal
Must be handled by a certified entity, typically coordinated through institutional EHS.[8][13]
Mandatory Personal Protective Equipment (PPE)
Before handling N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in any form, including for disposal, personnel must be equipped with the appropriate PPE to prevent exposure.
Eye Protection: ANSI-approved chemical splash goggles are mandatory.[2]
Hand Protection: Wear nitrile rubber gloves. Given that nitrile can have poor compatibility with some halogenated solvents, double-gloving may be appropriate, especially when handling solutions.[2]
Body Protection: A fully buttoned laboratory coat must be worn at all times.[2]
Ventilation: All handling and segregation of this waste should occur within a properly functioning laboratory chemical fume hood.[14]
Step-by-Step Disposal Protocol
This protocol outlines the segregation and containment of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide waste. Laboratories must manage their waste in designated "Satellite Accumulation Areas" (SAAs) at or near the point of generation.[8][15]
Step 1: Select the Appropriate Waste Container
The first critical step is to use a container designated specifically for Halogenated Organic Waste .[1]
For Solid Waste: Use a clearly labeled, sealable, wide-mouth container made of a compatible material (e.g., high-density polyethylene, HDPE).
For Liquid Waste (Solutions): Use a dedicated, leak-proof carboy, often provided by your institution's Environmental Health & Safety (EHS) department.[8] These are frequently color-coded or specifically labeled for halogenated solvents.[1] Do not use metal cans, as halogenated compounds can degrade to form acids that corrode metal.[2]
For Contaminated Labware: Items such as gloves, weighing paper, and pipette tips with gross contamination should be collected as solid hazardous waste. Empty containers that held the compound must also be disposed of as hazardous waste.[9]
Step 2: Correctly Label the Waste Container
Proper labeling is essential for the safety of EHS staff and for regulatory compliance.[15] The label must be affixed to the container as soon as the first drop of waste is added.
The label must include:
The words "Hazardous Waste ".
The full chemical name: "N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide ". Do not use abbreviations or chemical formulas.
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.
The relevant hazard pictograms (e.g., exclamation mark for irritant, based on similar compounds).[7]
The name and contact information of the waste generator (Principal Investigator and laboratory location).
Step 3: Segregate and Accumulate Waste
Segregation is paramount to prevent dangerous chemical reactions.
DO collect N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide waste with other halogenated organic wastes (compounds containing fluorine, chlorine, bromine, or iodine).[1]
DO NOT mix this waste with non-halogenated organic solvents.[16]
DO NOT mix with aqueous waste, acids, bases, or oxidizers.[2][17] Keep acids and bases in separate containers.[1]
Keep the waste container tightly sealed at all times, except when adding waste.[8][15]
Step 4: Arrange for Disposal
Once the waste container is full (not exceeding 90% capacity) or you no longer need to accumulate this waste stream, arrange for pickup through your institution's EHS department.[15] Follow their specific procedures for requesting a waste collection.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
Caption: Decision workflow for handling N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide waste.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
Alert Personnel: Immediately alert others in the vicinity.
Assess the Spill: If the spill is large or you are not comfortable cleaning it, evacuate the area and contact your institution's EHS emergency line.
Small Spill Cleanup: For small, manageable spills within a fume hood:
Ensure you are wearing the appropriate PPE.
Absorb the spilled material with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent pads).
Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[3][14]
All materials used for cleanup must be disposed of as hazardous waste.[9]
Decontaminate the area according to your lab's specific procedures.
Waste Minimization
In line with best practices for green chemistry and laboratory safety, always strive to minimize waste generation.[15]
Source Reduction: Order only the quantity of chemical required for your experiments.[15]
Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid purchasing duplicates and to track chemical shelf life.[17]
Scale Reduction: When possible, reduce the scale of experiments to decrease the volume of waste produced.[15]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, fostering a culture of safety and environmental responsibility within the laboratory.
References
Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES
Source: UPenn EHRS - University of Pennsylvania
URL: [Link]
Title: Laboratory Chemical Waste Handling and Disposal Guidelines
Source: University of Canterbury
URL: [Link]
Title: Laboratory Waste Management Guidelines
Source: Princeton University Environmental Health & Safety
URL: [Link]
Title: Properly Managing Chemical Waste in Laboratories
Source: Ace Waste
URL: [Link]
Title: Guide to Managing Laboratory Chemical Waste
Source: Vanderbilt University Environmental Health & Safety
URL: [Link]
Title: Halogenated Waste
Source: The University of Texas at Austin - Environmental Health and Safety
URL: [Link]
Title: Factsheet: Disposal of Hazardous Waste - Basic Principles
Source: ETH Zürich
URL: [Link]
Title: Hazardous Waste Reduction
Source: University of California, Santa Cruz - Environmental Health and Safety
URL: [Link]
Title: HAZARDOUS WASTE SEGREGATION
Source: Bucknell University
URL: [Link]
Title: Halogenated Solvents
Source: Washington State University - Environmental Health & Safety
URL: [Link]
Title: N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide(CAS# 1186310-97-3)
Source: Angene Chemical
URL: [Link]
Title: Production, Import, Use, and Disposal of Pyridine
Source: Agency for Toxic Substances and Disease Registry (ATSDR)
URL: [Link]
Title: Pyridine Standard Operating Procedure
Source: Washington State University - Environmental Health & Safety
URL: [Link]
Title: Iodine Disposal For Businesses
Source: Collect and Recycle
URL: [Link]
Title: Environmental Health and Safety Disposal of Iodine
Source: Case Western Reserve University
URL: [Link]
Author: BenchChem Technical Support Team. Date: January 2026
For research use only. Not for use in diagnostic procedures.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a conservative approach, drawing from the known hazards of structurally similar compounds. The molecular structure, featuring a substituted pyridine ring, an iodine atom, and an acetamide group, suggests potential for hazards including, but not limited to, skin and eye irritation, respiratory tract irritation, and toxicity upon ingestion.
Hazard Assessment and Engineering Controls
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is classified as harmful if swallowed (H302)[1]. Based on analogous compounds, it should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2][3][4]. Therefore, appropriate engineering controls are the first line of defense to minimize exposure.
Primary Engineering Control: All manipulations of solid N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, including weighing and preparing solutions, should be conducted in a certified chemical fume hood.[5] This will prevent the inhalation of any dust or aerosols. Ensure the fume hood has adequate airflow and is functioning correctly before commencing work. For procedures with a higher risk of aerosol generation, a glove box may be considered.
Secondary Controls: Eyewash stations and safety showers must be readily accessible in the laboratory.[6][7]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial for the safe handling of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide. The following table summarizes the recommended PPE for various laboratory operations.
To protect against splashes of the chemical in solution.
In-Vitro/In-Vivo Dosing
- Nitrile gloves - Safety glasses with side shields - Fully-buttoned laboratory coat
Standard laboratory practice to prevent accidental exposure during experimental procedures.
Step-by-Step PPE Donning and Doffing Procedure:
Donning (Putting On):
Lab Coat: Put on a clean, fully-buttoned laboratory coat.
Respirator (if required): Perform a fit check to ensure a proper seal.
Goggles/Face Shield: Put on chemical splash goggles.
Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off):
Gloves: Remove the outer pair of gloves (if double-gloved) by peeling them off from the cuff, turning them inside out. Remove the inner pair using the same technique.
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
Lab Coat: Unbutton and remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
Respirator (if used): Remove without touching the front of the respirator.
Hand Hygiene: Wash hands thoroughly with soap and water.[5]
Spill Management and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
Evacuate: Alert others in the vicinity and evacuate the immediate area.
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
Contain: For small spills, use an absorbent material to contain the substance. Avoid raising dust.[5]
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating solution.
Report: Report the incident to your laboratory supervisor or safety officer.
Emergency First Aid:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][8][9]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][8][9]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8]
Disposal Plan
All waste containing N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, including contaminated PPE, must be disposed of as hazardous chemical waste.
Waste Segregation and Disposal:
Solid Waste: Collect all dry waste, including contaminated gloves, wipes, and plasticware, in a designated, clearly labeled hazardous waste container.
Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container.
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[3][5][9]
Workflow and Decision Making
The following diagram illustrates the decision-making process for handling N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide safely.
Caption: Decision workflow for handling and disposal of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.
References
Vertex AI Search. N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide.